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N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine Documentation Hub

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  • Product: N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine
  • CAS: 676539-91-6

Core Science & Biosynthesis

Foundational

"physicochemical properties of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine"

Title: Physicochemical Profiling of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: A Structural and Analytical Whitepaper Executive Summary As a Senior Application Scientist overseeing early-stage lead optimization...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: A Structural and Analytical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing early-stage lead optimization, I frequently evaluate heterocyclic building blocks to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. One highly versatile scaffold is N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6)[1]. This molecule features a secondary amine tethered via a methylene bridge to a 4-methyl-1,2,5-oxadiazole (furazan) core. Understanding the physicochemical causality of this specific arrangement is critical for predicting its behavior in biological systems and optimizing downstream formulations.

Structural Causality: The Furazan Effect

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. From a stereoelectronic perspective, the furazan ring is strongly electron-withdrawing[2]. This property fundamentally dictates the basicity of the adjacent secondary amine.

Normally, an aliphatic secondary amine (such as diethylamine) exhibits a pKa of approximately 10.5. However, the strong negative inductive effect (-I) exerted by the furazan core pulls electron density away from the amine nitrogen through the methylene spacer. Consequently, the pKa of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is suppressed to an estimated 8.5–8.8.

Causality in Drug Design: Why do medicinal chemists intentionally lower the pKa of an amine? At physiological pH (7.4), a standard amine (pKa 10.5) is >99.9% ionized, which severely limits passive membrane permeability. By utilizing the furazan framework as a [3], we suppress the pKa, thereby increasing the fraction of the neutral free-base species at pH 7.4. This directly enhances lipophilicity and blood-brain barrier (BBB) penetration without adding unnecessary molecular weight.

Quantitative Physicochemical Parameters

To facilitate rapid comparison during lead optimization, the core physicochemical descriptors of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine are summarized below.

Table 1: Key Physicochemical Descriptors

ParameterValueAnalytical Implication
Molecular Weight 141.17 g/mol [1]Highly ligand-efficient fragment for fragment-based drug discovery (FBDD).
Formula C₆H₁₁N₃OConfirmed via HRMS (ESI+): [M+H]⁺ m/z 142.097.
Estimated pKa 8.5 – 8.8Requires buffered mobile phases (pH > 10 or pH < 6) to prevent peak tailing in RP-HPLC.
LogP (Octanol/Water) 0.8 – 1.2Optimal for aqueous solubility while maintaining sufficient lipophilicity for target binding.
Topological Polar Surface Area ~51.2 ŲWell within the < 90 Ų threshold required for central nervous system (CNS) penetration.

Metabolic Stability and Biotransformation

While the furazan ring is chemically stable under physiological conditions and can be synthesized under mild dehydrating conditions[4], the secondary amine and the ethyl group introduce specific metabolic liabilities. The primary route of Phase I metabolism for this molecule is CYP450-mediated N-dealkylation. The alpha-carbon of the ethyl group undergoes oxidation to form an unstable carbinolamine intermediate, which rapidly collapses to release acetaldehyde and the primary amine.

CYP_Metabolism A N-((4-Methyl-1,2,5-oxadiazol- 3-yl)methyl)ethanamine B CYP450 Oxidation (alpha-carbon) A->B C Carbinolamine Intermediate B->C D (4-Methyl-1,2,5-oxadiazol- 3-yl)methanamine C->D N-Deethylation E Acetaldehyde C->E Loss of Ethyl

Figure 1: Proposed CYP450-mediated N-deethylation pathway of the secondary amine.

Self-Validating Experimental Protocols

To empirically validate these theoretical properties, my laboratory employs strict, self-validating analytical workflows. Below are the definitive methodologies for characterizing this building block.

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the macroscopic pKa of the secondary amine. Causality & System Validation: We utilize 0.15 M KCl as the solvent to lock the ionic strength, mimicking physiological blood plasma. This ensures that the activity coefficients of the ions remain constant throughout the titration, preventing baseline drift. The system is self-validated by first titrating a known standard (e.g., labetalol) to confirm electrode calibration before running the furazan analyte.

Step-by-Step Methodology:

  • Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in 10 mL of 0.15 M KCl solution.

  • Acidification: Lower the initial pH to 2.0 using 0.5 M HCl to fully protonate the secondary amine.

  • Titration: Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments under an argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basic pKa region).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the .

pKa_Workflow Step1 1. Sample Prep (1 mM in 0.15 M KCl) Step2 2. Acidification (pH 2.0 with HCl) Step1->Step2 Step3 3. Alkalimetric Titration (0.1 M KOH, 25°C, Ar atm) Step2->Step3 Step4 4. Data Acquisition (Potentiometric Curve) Step3->Step4

Figure 2: Standardized potentiometric titration workflow for pKa determination.

Protocol B: Kinetic Aqueous Solubility via Nephelometry

Objective: Determine the kinetic solubility limit of the compound in PBS (pH 7.4). Causality & System Validation: Nephelometry measures the scattering of light caused by precipitated particles. We use a serial dilution from a DMSO stock because it closely mimics the actual conditions of high-throughput biological screening assays. A control well containing only DMSO and PBS validates the background scatter, ensuring the system does not register false positives from buffer impurities.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 500 µM) in a 96-well plate using 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Incubation: Seal and incubate the plate at 37 °C for 2 hours with orbital shaking at 300 rpm to reach kinetic equilibrium.

  • Measurement: Read the plate using a laser nephelometer (typically 633 nm). The solubility limit is defined as the concentration at which the light scatter signal exceeds the mean + 3 standard deviations of the blank (PBS + 1% DMSO) wells.

References

  • ACS Publications. "Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent". Organic Letters.[Link]

  • MDPI. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery". Pharmaceuticals.[Link]

  • ACS Publications. "6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers...". Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide to N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, a secondary amine incorporating the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, a secondary amine incorporating the 1,2,5-oxadiazole (furazan) scaffold. This document details the compound's chemical identity, including its IUPAC name and structure, and explores its physicochemical properties. A significant focus is placed on a robust and widely applicable synthetic methodology—reductive amination—for its preparation. The guide elucidates the mechanistic underpinnings of this synthetic strategy and provides a detailed experimental protocol. Furthermore, it delves into the potential applications of this and structurally related compounds within the realm of medicinal chemistry and drug development, supported by authoritative references. Visual aids in the form of diagrams for the chemical structure, synthetic workflow, and reaction mechanism are included to enhance understanding.

Chemical Identity and Structure

The molecule at the core of this guide is formally identified by its IUPAC name: N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine .

Molecular Structure:

The structure consists of a 1,2,5-oxadiazole ring substituted with a methyl group at the 4-position and a (ethylaminomethyl) group at the 3-position.

Figure 1: Chemical structure of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine.

Key Structural Features:

  • 1,2,5-Oxadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This moiety is known for its interesting electronic properties and its role as a bioisostere in medicinal chemistry.

  • Secondary Amine: The ethylamino group attached to the methylene bridge provides a site for hydrogen bonding and potential salt formation, which can be crucial for drug-receptor interactions and pharmaceutical formulation.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Appearance Likely a solid or liquid at room temperature
Solubility Expected to be soluble in organic solvents and aqueous acidic solutions
pKa (amine) Estimated to be in the range of 9-11

Synthesis via Reductive Amination

A highly efficient and widely used method for the synthesis of secondary amines is reductive amination .[1][2] This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine in the presence of a reducing agent.[1][3]

For the synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, the key precursors are 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde and ethylamine .

Overall Reaction Scheme:

G struct1 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde plus + struct1->plus struct2 Ethylamine arrow Reducing Agent (e.g., NaBH(OAc)3) struct2->arrow struct3 N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine plus->struct2 arrow->struct3

Figure 2: Synthetic workflow for the target compound.

Mechanism of Reductive Amination

The reaction proceeds through a two-step mechanism:

  • Imine Formation: The primary amine (ethylamine) nucleophilically attacks the carbonyl carbon of the aldehyde (4-Methyl-1,2,5-oxadiazole-3-carbaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or the corresponding iminium ion under acidic conditions).[1]

  • Reduction: The imine intermediate is then reduced by a suitable reducing agent to yield the final secondary amine product.[2]

G start Aldehyde + Ethylamine hemiaminal Hemiaminal Intermediate start->hemiaminal - H2O imine Imine Intermediate hemiaminal->imine product Secondary Amine Product imine->product Reduction

Figure 3: Simplified reaction mechanism.

Choice of Reducing Agent

The selection of the reducing agent is critical for the success of the reductive amination. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting aldehyde.[2]

Commonly Used Reducing Agents:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for imines over aldehydes. It is also less toxic than other borohydride reagents.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its use raises concerns about the potential for cyanide release.[2]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde. Its use requires careful control of reaction conditions.[2]

Experimental Protocol

The following is a general, representative protocol for the synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine.

Materials:

  • 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (1.0 eq) in dichloromethane, add ethylamine solution (1.1-1.5 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Potential Applications in Drug Development

The 1,2,5-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in a number of compounds with diverse biological activities. Its derivatives have been investigated for a range of therapeutic applications. While specific studies on N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine are not extensively documented, the structural motifs present suggest potential areas of interest.

The incorporation of the 1,2,5-oxadiazole ring can modulate a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and ability to engage in hydrogen bonding. These are critical parameters in the design of new drug candidates.

Conclusion

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is a readily accessible secondary amine that can be efficiently synthesized via reductive amination. This technical guide has provided a detailed overview of its chemical identity, a reliable synthetic protocol, and the mechanistic principles underlying its formation. Given the established importance of the 1,2,5-oxadiazole scaffold in medicinal chemistry, this compound and its analogs represent valuable building blocks for the discovery and development of novel therapeutic agents. Further investigation into the biological activities of this and related compounds is warranted.

References

  • Reductive amination - Wikipedia. Available from: [Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl - PMC. Available from: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. Available from: [Link]

  • 4-methyl-1,2,5-oxadiazole-3-carbaldehyde 5-oxide - Chemical Synthesis Database. Available from: [Link]

  • 1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride - PubChem. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl] - Chemazone. Available from: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine - PubChem. Available from: [Link]

  • N-Methyl-1-(4-Methyl-1,2,5-oxadiazol-3-yl)MethanaMine hydrochloride - NextSDS. Available from: [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. Available from: [Link]

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide - MDPI. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-((4-Methyl-1,2,5-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine , universally identified by CAS Number 676539-91-6 [1], is a highly specialized secondary amine tethered to a 1,2,5-oxadiazole (furazan) core.

This whitepaper provides an authoritative guide on the physicochemical properties, structural advantages, and validated synthetic methodologies for this compound. By acting as a bioisostere for amides and esters, the 1,2,5-oxadiazole moiety offers drug developers a robust tool to enhance metabolic stability, modulate lipophilicity, and improve passive membrane permeability [2].

Physicochemical Profiling & Structural Data

The utility of CAS 676539-91-6 stems from its unique molecular architecture. The electron-deficient nature of the 1,2,5-oxadiazole ring significantly lowers the pKa of the adjacent secondary amine compared to standard aliphatic amines. This modulation ensures a higher fraction of the un-ionized species at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration and cellular uptake.

Quantitative Data Summary
PropertyValueClinical / Chemical Significance
CAS Number 676539-91-6Unique registry identifier for procurement and IP tracking [1].
IUPAC Name N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamineDefines the exact connectivity of the ethylamine and furazan ring.
Molecular Formula C₆H₁₁N₃OIndicates a low molecular weight fragment suitable for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 141.17 g/mol Highly efficient ligand efficiency (LE) metric potential [3].
SMILES CCNCC1=NON=C1CMachine-readable format for computational docking and QSAR modeling.
Topological Polar Surface Area (TPSA) 51.0 ŲFalls well within the optimal range (< 90 Ų) for excellent BBB permeability [3].
Hydrogen Bond Donors / Acceptors 1 / 4Provides versatile binding interactions within target protein pockets.

Pharmacological Integration & Bioisosterism

The 1,2,5-oxadiazole ring is a classic bioisostere. When integrated into a lead compound, it replaces metabolically labile functional groups (like esters or amides) that are prone to rapid plasma hydrolysis. Furthermore, the nitrogen atoms in the oxadiazole ring possess dense lone pairs, acting as strong hydrogen-bond acceptors, while the ring itself remains resistant to Cytochrome P450 (CYP450) mediated oxidative degradation [2].

MedChem Start Lead Optimization Phase Bioisosterism Amide/Ester Bioisosterism (1,2,5-Oxadiazole Core) Start->Bioisosterism PK ADME Improvement (Metabolic Stability) Bioisosterism->PK Target Target Binding (H-Bond Acceptor via N/O) Bioisosterism->Target

Fig 1. Pharmacological integration of the 1,2,5-oxadiazole pharmacophore in lead optimization.

Validated Synthetic Methodology

Synthesizing N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine requires strict control over reaction conditions to prevent over-alkylation and poly-halogenation. The following protocol outlines a self-validating, two-step synthetic route starting from commercially available 3,4-dimethyl-1,2,5-oxadiazole.

Step-by-Step Experimental Protocol

Step 1: Radical Bromination of the Methyl Group

  • Objective: Selectively monobrominate one of the methyl groups to create a reactive electrophile.

  • Procedure:

    • Dissolve 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

    • Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq).

    • Reflux the mixture under an argon atmosphere for 4 hours.

    • Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate in vacuo.

  • Causality & Quality Control: The stoichiometry of NBS is strictly limited to 1.05 equivalents. Why? Excess NBS leads to dibromination at the same methyl group. The monobrominated and dibrominated species have nearly identical Rf values on silica gel, making purification exceptionally difficult. Limiting NBS forces the reaction to stop at 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole.

Step 2: Nucleophilic Substitution (Sₙ2)

  • Objective: Couple the brominated intermediate with ethylamine.

  • Procedure:

    • Dissolve the crude 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

    • Dropwise, add a solution of ethylamine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH 95:5) to yield CAS 676539-91-6.

  • Causality & Quality Control: Ethylamine is a primary amine, meaning the resulting product is a secondary amine, which is still nucleophilic. To prevent the newly formed product from attacking another molecule of the brominated starting material (yielding an unwanted tertiary amine), a 3-fold molar excess of ethylamine is used. DIPEA is added as a non-nucleophilic scavenger base to absorb the hydrobromic acid (HBr) generated, ensuring the ethylamine remains deprotonated and highly nucleophilic.

Synthesis SM 3,4-Dimethyl-1,2,5-oxadiazole Reagent1 NBS, AIBN, Heat Radical Bromination SM->Reagent1 Int1 3-(Bromomethyl)-4-methyl- 1,2,5-oxadiazole Reagent1->Int1 Reagent2 Ethylamine, DIPEA, THF SN2 Substitution Int1->Reagent2 Product N-((4-Methyl-1,2,5-oxadiazol-3-yl) methyl)ethanamine (CAS: 676539-91-6) Reagent2->Product

Fig 2. Stepwise synthetic workflow for CAS 676539-91-6 via radical bromination and SN2 substitution.

Handling, Stability, and Storage

Because CAS 676539-91-6 contains a secondary amine, it is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamate salts) over prolonged periods.

  • Storage Conditions: Store in a tightly sealed amber glass vial under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Formulation: For long-term library storage, converting the free base into its hydrochloride salt form (CAS: 1159825-48-5) is highly recommended to enhance shelf-life and crystalline stability [1].

References

  • Sharma, et al. "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities." Indian Journal of Pharmaceutical Education and Research, Vol 59, Issue 1 (Suppl), Jan-Mar, 2025. Available at: [Link]

Exploratory

Pharmacophore Profiling and Mechanism of Action: The N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6) is not deployed as a standalone monotherapy, but rather as a highly versatile, privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6) is not deployed as a standalone monotherapy, but rather as a highly versatile, privileged pharmacophore building block. As a Senior Application Scientist, I approach this molecule by analyzing how its structural integration into larger molecular frameworks dictates specific, high-affinity target engagements. This in-depth technical guide explores the physicochemical rationale behind the scaffold and delineates its mechanism of action (MoA) across three primary therapeutic domains: multidrug resistance (P-glycoprotein modulation), epigenetic regulation (HDAC inhibition), and antimicrobial targeting.

Structural & Physicochemical Profiling

The core of the molecule comprises a 1,2,5-oxadiazole (furazan) heterocycle. This ring is substituted at the C4 position with a sterically compact methyl group, and at the C3 position with a methanamine linker bearing an N-ethyl substitution (a secondary amine).

From a rational drug design perspective, the furazan ring is selected for its profound electron-withdrawing nature and high dipole moment. The oxygen and nitrogen atoms act as potent hydrogen bond acceptors. Unlike highly lipophilic phenyl rings, the 1,2,5-oxadiazole core alters the desolvation penalty during target binding, allowing for tighter interactions within aqueous or highly polarized enzymatic pockets. Furthermore, the secondary amine provides a synthetic handle for conjugation, making it an ideal bioisostere for amides and esters in lead optimization.

Context-Dependent Mechanisms of Action

Multidrug Resistance Reversal via P-glycoprotein (P-gp) Modulation

When the N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine moiety is conjugated to tetrahydroisoquinoline frameworks, the resulting molecules act as highly potent modulators of P-glycoprotein (MDR1)[1]. Mechanism: The furazan moiety affords a highly efficient interaction with the transmembrane domains of P-gp. These derivatives function primarily as competitive substrates or direct efflux inhibitors. By binding to the drug-binding pocket of P-gp, they prevent the ATP-driven conformational changes required to pump chemotherapeutic agents out of the cell. This effectively traps cytotoxic drugs intracellularly, reversing multidrug resistance in cancer cells. Compounds utilizing this scaffold have demonstrated sub-nanomolar EC50 values (e.g., 0.60 nM to 1.3 nM)[1].

Epigenetic Regulation via HDAC Inhibition

In the development of histone deacetylase (HDAC) inhibitors, specifically targeting HDAC6, the 1,2,5-oxadiazole ring serves as a robust surface recognition cap[2]. Mechanism: HDAC inhibitors typically require a zinc-binding group (ZBG), a linker, and a surface recognition domain. The furazan scaffold interacts with the rim of the HDAC catalytic pocket. Its specific geometry optimally vectors the linker and ZBG deep into the active site to chelate the catalytic zinc ion, thereby preventing the deacetylation of histones and non-histone proteins (like α -tubulin), leading to cell cycle arrest and apoptosis in proliferative diseases[3].

Nitric Oxide (NO) Donation and Kinase Inhibition

Furazans are the reduced counterparts of furoxans (1,2,5-oxadiazole 2-oxides). Multitarget hybrids containing this core have been engineered to act as dual MEK inhibitors and NO donors[4]. Mechanism: The electron-deficient nature of the ring allows it to participate in intracellular redox reactions, releasing nitric oxide (NO) in the presence of physiological thiols. Simultaneously, the scaffold binds to the allosteric pocket of MEK kinases. This dual action significantly reduces pMEK and pERK levels while inducing NO-mediated oxidative stress, driving apoptosis in aggressive cancer cell lines such as MDA-MB-231[4].

Antimicrobial Activity against Acinetobacter baumannii

Emerging research highlights the efficacy of oxadiazol-3-yl acrylamides against multidrug-resistant Acinetobacter baumannii[5]. Mechanism: While the exact bacterial target remains under investigation, the incorporation of the 4-methyl-1,2,5-oxadiazole core is strongly correlated with the disruption of bacterial membrane integrity and the inhibition of biofilm formation, providing broad-spectrum antibacterial effects[5].

Quantitative Pharmacological Data

The following table summarizes the quantitative impact of the scaffold when integrated into various therapeutic classes:

Pharmacological TargetScaffold Derivative ClassPrimary Mechanism of ActionObserved Activity RangeReference
P-glycoprotein (MDR1) Tetrahydroisoquinoline-furazansSubstrate competition / Efflux inhibition0.60 nM – 1.3 nM (EC50)[1]
MEK / ERK Pathway N-(1,2,5-Oxadiazolyl)hydrazonesKinase inhibition & NO-mediated apoptosisLow micromolar (IC50)[4]
HDAC6 5-trifluoromethyl oxadiazolesSurface recognition / Zinc-binding positioningNanomolar (IC50)[2]
A. baumannii Oxadiazol-3-yl acrylamidesMembrane/biofilm disruptionStrain-dependent (MIC)[5]

Experimental Methodologies

To validate the mechanisms described above, the following self-validating protocols are standard practice in our application labs.

Protocol 1: P-glycoprotein Efflux Inhibition Assay (Calcein-AM)

Causality & Design: Calcein-AM is a non-fluorescent, highly lipophilic dye. In cells overexpressing P-gp, it is rapidly effluxed before intracellular esterases can cleave the acetoxymethyl (AM) group. If a furazan-derivative successfully inhibits P-gp, the probe is trapped intracellularly and cleaved into highly fluorescent calcein. Verapamil is included as a competitive inhibitor control to ensure assay dynamic range.

  • Cell Seeding: Seed MDCK-MDR1 cells in 96-well black, clear-bottom microplates at 1×105 cells/well. Incubate at 37°C, 5% CO 2​ for 24 hours.

  • Compound Pre-incubation: Wash cells twice with warm HBSS buffer (pH 7.4). Add 50 µL of the furazan-derivatives (0.1 nM to 10 µM) or 50 µM Verapamil (positive control). Incubate for 30 minutes at 37°C to allow target engagement.

  • Probe Addition: Add 50 µL of 2 µM Calcein-AM to all wells. Critical Step: Incubate for exactly 15 minutes at 37°C to capture the linear phase of esterase kinetics.

  • Termination: Aspirate the supernatant rapidly and wash cells three times with ice-cold PBS to halt efflux. Lyse cells using 100 µL of 0.1% Triton X-100 in PBS.

  • Quantification: Measure fluorescence (Excitation: 490 nm, Emission: 520 nm). Calculate EC50 using a four-parameter logistic curve.

Protocol 2: Griess Assay for Nitric Oxide (NO) Release

Causality & Design: Because NO is highly labile ( t1/2​<10 seconds), we measure its stable oxidation product, nitrite (NO 2−​ ). The Griess reagent uses a diazotization reaction to form a stable azo dye, providing a direct stoichiometric readout of NO release from the oxadiazole core.

  • Incubation: Incubate 100 µM of the test compound in PBS (pH 7.4) with 1 mM L-cysteine (to simulate intracellular thiol-mediated reduction) at 37°C for 2 hours.

  • Sampling: Transfer 50 µL of the reaction mixture into a 96-well plate.

  • Diazotization: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes at room temperature in the dark.

  • Coupling: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine). Incubate for 10 minutes until a magenta color develops.

  • Quantification: Read absorbance at 540 nm. Interpolate nitrite concentration against a standard curve of NaNO 2​ (1 to 100 µM).

Mechanistic & Workflow Visualizations

PgpPathway Compound Furazan-based Ligand (e.g., Tetrahydroisoquinoline derivative) Membrane Lipid Bilayer (High Permeability) Compound->Membrane Passive Diffusion Pgp P-glycoprotein (MDR1) Transmembrane Domain Membrane->Pgp Binding to Drug Pocket ATP ATPase Domain (ATP Hydrolysis) Pgp->ATP Allosteric Modulation Efflux Drug Efflux Blockade ATP->Efflux Inhibition of Transport Apoptosis Intracellular Accumulation & Cell Death Efflux->Apoptosis Restores Chemosensitivity

Fig 1. Mechanism of P-glycoprotein (P-gp) efflux inhibition by furazan-scaffold derivatives.

Workflow Step1 1. Cell Culture Seed MDCK-MDR1 cells Step2 2. Compound Incubation Add scaffold derivatives (0.1-10 µM) Step1->Step2 Step3 3. Probe Addition Introduce Calcein-AM Step2->Step3 Step4 4. Cell Lysis Extract intracellular contents Step3->Step4 Step5 5. Fluorometry Ex: 490nm / Em: 520nm Step4->Step5 Step6 6. Data Analysis Calculate EC50 & Papp Step5->Step6

Fig 2. Step-by-step experimental workflow for Calcein-AM P-gp efflux assay.

References

  • Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. Università degli Studi di Torino. Available at: 1

  • Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade. The Journal of Organic Chemistry. Available at: 4

  • WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors. Google Patents. Available at: 2

  • EP1926721B1 - Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors. Google Patents. Available at: 3

  • Anti-Acinetobacter baumannii Potential of Some Flavonoid Compounds and Oxadiazole Derivatives: In Silico & In Vitro. Brieflands. Available at: 5

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine Derivatives in Cell-Based Caspase-3 Assays

Target Audience: Medicinal Chemists, Cell Biologists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Apoptosis Assays, and Neuroprotective Screening Introduction: The 1,2,5-Ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Cell Biologists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Apoptosis Assays, and Neuroprotective Screening

Introduction: The 1,2,5-Oxadiazole Pharmacophore in Drug Design

The 1,2,5-oxadiazole (furazan) ring system is a highly versatile bioisostere utilized in medicinal chemistry to enhance the physicochemical properties and target affinity of small-molecule therapeutics. Specifically, the building block N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (and its closely related secondary amine derivatives) serves as a privileged pharmacophore for targeting the active site of executioner caspases.

When incorporated into pyrazinone mono-amide scaffolds, this oxadiazole moiety yields highly potent, selective, and reversible Caspase-3 inhibitors, such as the well-characterized tool compounds M826 and M867 . Traditional peptide-based pan-caspase inhibitors (e.g., Z-VAD-FMK) suffer from poor membrane permeability and rapid metabolic degradation. In contrast, the integration of the 4-methyl-1,2,5-oxadiazole group significantly improves lipophilicity and cellular penetration, enabling robust in vivo and in vitro neuroprotective efficacy .

Mechanistic Rationale: Targeting Caspase-3

Caspase-3 is the primary executioner protease in the apoptotic cascade. In models of hypoxic-ischemic brain injury or neurodegenerative diseases, aberrant Caspase-3 activation leads to the cleavage of vital cellular proteins (e.g., αII-spectrin) and irreversible neuronal death.

Causality of Pharmacophore Selection: The N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine moiety is specifically designed to interact with the hydrophobic S2/S3 sub-pockets of the Caspase-3 active site. The oxadiazole nitrogen atoms act as precise hydrogen-bond acceptors, while the compact methyl group provides optimal steric fit, competitively blocking the binding of endogenous substrates without requiring irreversible covalent modification .

CaspasePathway Stimulus Apoptotic Stimulus (Hypoxia/Ischemia) Mito Mitochondrial Cytochrome c Release Stimulus->Mito Apaf1 Apaf-1 / Caspase-9 (Apoptosome Activation) Mito->Apaf1 ProCasp3 Pro-Caspase-3 Cleavage Apaf1->ProCasp3 ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Neuronal Apoptosis (NT2 Cells) ActiveCasp3->Apoptosis Inhibitor 1,2,5-Oxadiazole Derivative (e.g., M826 / M867) Inhibitor->ActiveCasp3 Competitive Inhibition

Caspase-3 apoptotic pathway and the intervention point of 1,2,5-oxadiazole derivatives.

Experimental Design & Cell Line Selection

To accurately evaluate the anti-apoptotic efficacy of newly synthesized oxadiazole derivatives, a biologically relevant in vitro model is required.

Cell Line Rationale: The human teratocarcinoma cell line, NT2 (Ntera2/D1), is selected because it can be differentiated into post-mitotic neurons (NT2N). These cells express high levels of apoptotic machinery relevant to human neurodegenerative diseases, making them the gold standard for neuroprotection assays .

Assay Causality & Self-Validation: A fluorometric assay utilizing the synthetic substrate Ac-DEVD-AFC is employed. Cleavage of this substrate by active Caspase-3 releases free AFC (7-amino-4-trifluoromethylcoumarin), emitting a fluorescent signal. To ensure the protocol is a self-validating system , it incorporates:

  • Vehicle Control (0.1% DMSO): Establishes the 100% Caspase-3 activity baseline post-induction.

  • Uninduced Control: Validates that baseline apoptosis in healthy cells is negligible (0% activity).

  • Positive Control (Z-VAD-FMK): Confirms that the assay can successfully detect pan-caspase inhibition.

AssayWorkflow Step1 Compound Prep (DMSO Stock) Step4 Inhibitor Treatment (0.001 - 10 µM) Step1->Step4 Step2 NT2 Cell Culture & Differentiation Step3 Apoptosis Induction (Staurosporine) Step2->Step3 Step3->Step4 Step5 Caspase-3 Assay (DEVD-AFC Cleavage) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Workflow for evaluating oxadiazole-derived Caspase-3 inhibitors in NT2 cell cultures.

Detailed Step-by-Step Protocols

Protocol A: Preparation of Oxadiazole-Derived Inhibitors

Rationale: Secondary amines and oxadiazole rings can be sensitive to extreme pH and prolonged aqueous exposure. Proper stock preparation ensures compound stability and prevents artifactual shifts in IC50 values.

  • Reconstitution: Dissolve the lyophilized N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine derivative (e.g., M826) in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Aliquotting: Aliquot the master stock into sterile, amber microcentrifuge tubes to prevent photodegradation. Store at -80°C. Critical: Avoid repeated freeze-thaw cycles which can degrade the pharmacophore.

  • Working Solutions: On the day of the assay, perform serial dilutions in complete culture medium (DMEM + 10% FBS) to achieve final assay concentrations ranging from 0.001 µM to 10 µM. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: NT2 Cell Culture and Apoptosis Induction Assay

Rationale: Staurosporine is utilized as a broad-spectrum kinase inhibitor to reliably induce intrinsic apoptosis (cytochrome c release) in NT2 cells, providing a robust dynamic range for testing Caspase-3 inhibition.

  • Cell Seeding: Seed differentiated NT2 neurons into a 96-well opaque-walled tissue culture plate at a density of 2×104 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate the medium and replace with 90 µL of fresh medium containing the serially diluted oxadiazole derivatives. Include a vehicle control (0.1% DMSO) and a positive control (50 µM Z-VAD-FMK). Incubate for 1 hour at 37°C to allow intracellular accumulation of the inhibitor.

  • Apoptosis Induction: Add 10 µL of a 10X Staurosporine solution (final assay concentration: 1 µM) to each well. Incubate the plate for 6 hours at 37°C.

  • Lysis and Substrate Addition: Add 100 µL of 2X Caspase-3 Assay Buffer (100 mM HEPES pH 7.4, 20% glycerol, 5 mM DTT, 0.1% CHAPS, and 40 µM Ac-DEVD-AFC substrate) directly to each well. Note: DTT is crucial for maintaining the catalytic cysteine of Caspase-3 in a reduced state.

  • Incubation: Protect the plate from light and incubate at 37°C for 1 hour.

  • Signal Detection: Measure the fluorescence using a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Interpretation & Expected Results

The efficacy of the oxadiazole derivative is quantified by calculating the half-maximal inhibitory concentration (IC50). Fluorescence units (RFU) are normalized to the vehicle control (set to 100% Caspase-3 activity) and the uninduced control (set to 0% Caspase-3 activity).

Derivatives incorporating the N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine moiety typically exhibit a massive shift in cellular potency compared to standard peptide inhibitors due to superior membrane permeability.

Table 1: Representative In Vitro Profiling of Caspase-3 Inhibitors
CompoundScaffold / Key MoietyEnzymatic IC50 (µM)NT2 Cell Apoptosis IC50 (µM)Cell Permeability
M826 Pyrazinone + 4-Methyl-1,2,5-oxadiazole0.005~0.15High
M867 Pyrazinone + 4-Methyl-1,2,5-oxadiazole0.002~0.10High
Z-VAD-FMK Fluoromethyl ketone peptide0.012>10.0Low

Data demonstrates that while enzymatic potency between small molecules and peptides may be similar, the oxadiazole moiety drives a >60-fold improvement in functional cell-based assays.

References

  • Title: Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. Source: Journal of Biological Chemistry (JBC) URL: [Link]

  • Title: Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics. Source: Journal of Experimental Medicine (JEM) / Rockefeller University Press URL: [Link]

Application

Application Note: Preclinical In Vivo Evaluation of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine-Derived IDO1 Inhibitors

Executive Summary & Pharmacophoric Rationale The compound N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6) is a highly versatile building block in medicinal chemistry. Its core 1,2,5-oxadiazole (fur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

The compound N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6) is a highly versatile building block in medicinal chemistry. Its core 1,2,5-oxadiazole (furazan) ring is a well-established functional moiety utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as epacadostat [1]. In structure-based drug design, the furazan ring is strategically employed to coordinate directly with the heme iron within the IDO1 catalytic pocket. Concurrently, the ethanamine extension serves as a modular linker, allowing synthetic elaboration into the hydrophobic regions of the enzyme's binding site to enhance potency and selectivity [2].

This application note provides a comprehensive, self-validating framework for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel IDO1 inhibitors synthesized from this fragment.

Mechanism of Action & Model Selection Causality

IDO1 is an intracellular enzyme that catalyzes the rate-limiting step of L-tryptophan (Trp) degradation into L-kynurenine (Kyn). In the tumor microenvironment (TME), elevated Kyn levels activate the aryl hydrocarbon receptor (AhR), driving regulatory T cell (Treg) differentiation and inducing CD8+ T cell anergy [3].

Critical Causality in Model Selection: Because the therapeutic efficacy of IDO1 inhibitors relies entirely on reversing this Kyn-mediated immunosuppression to reactivate T-cells, immunodeficient xenograft models (e.g., nude or NOD/SCID mice) will yield false-negative efficacy results . Instead, immunocompetent syngeneic models (such as C57BL/6 mice inoculated with B16F10 melanoma or Panc02 pancreatic cells) must be employed to observe T-cell-dependent antitumor immunity [4].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Tumor/MDSCs) Trp->IDO1 Kyn L-Kynurenine IDO1->Kyn Catalysis AhR AhR Activation Kyn->AhR Treg Treg Proliferation (Immunosuppression) AhR->Treg CD8 CD8+ T-cell Anergy (Immune Evasion) AhR->CD8 Inhibitor 1,2,5-Oxadiazole Inhibitor Inhibitor->IDO1 Blocks Heme Iron

Fig 1: IDO1-mediated immunosuppressive pathway and targeted inhibition by 1,2,5-oxadiazoles.

Quantitative Target Parameters

To ensure the experimental system is validated, researchers should benchmark their novel compounds against established reference data for furazan-based IDO1 inhibitors (e.g., epacadostat).

ParameterTarget TissueExpected BaselineTarget Post-TreatmentAnalytical Method
Kynurenine (Kyn) Plasma~1.5 - 2.0 µM< 0.5 µM (>70% reduction)LC-MS/MS
Kyn/Trp Ratio Tumor HomogenateHigh (Tumor specific)>60% reduction vs VehicleLC-MS/MS
CD8+ / Treg Ratio Tumor Infiltrating Lymphocytes< 1.0 (Immunosuppressed)> 3.0 (Immune activated)Flow Cytometry
Tumor Growth Delay Subcutaneous TumorN/A> 40% TGD (Monotherapy)Caliper Measurement

In Vivo Experimental Protocols

Protocol A: Formulation and Dosing Strategy

Causality: Furazan-derived small molecules are often hydrophobic. Using a standardized suspension vehicle ensures consistent gastrointestinal absorption and minimizes inter-subject PK variability.

  • Vehicle Preparation: Prepare a solution of 0.5% Methylcellulose (MC) and 0.1% Tween-80 in sterile deionized water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Compound Suspension: Weigh the synthesized N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine derivative. Gradually add the vehicle while sonicating in a water bath (keep below 30°C to prevent compound degradation) until a homogenous, fine suspension is achieved.

  • Dosing Regimen: Administer via oral gavage (PO) at 50–100 mg/kg twice daily (BID). Note: BID dosing is critical because IDO1 inhibitors typically exhibit a short in vivo half-life (2-4 hours), and sustained target inhibition (>80%) over 24 hours is required for efficacy [3].

Protocol B: Syngeneic Tumor Efficacy Model (B16F10)

Causality: The B16F10 melanoma model is inherently "cold" (poorly immunogenic) and expresses high levels of IDO1 upon IFN-γ stimulation, making it the gold standard for evaluating IDO1 inhibitors, particularly in combination with PD-1 checkpoint blockade [4].

  • Cell Preparation: Culture B16F10 cells in DMEM + 10% FBS. Harvest at ~80% confluence. Resuspend in cold, serum-free PBS at a concentration of 1×106 cells/mL.

  • Inoculation: Shave the right flank of 7-9 week old female C57BL/6 mice. Inject 100 µL ( 1×105 cells) subcutaneously.

  • Randomization: Once tumors reach an average volume of 50–100 mm³ (typically Day 7-10), randomize mice into four groups (n=8/group): Vehicle, IDO1 Inhibitor (PO, BID), Anti-PD-1 (IP, bi-weekly), and Combination. Randomization at a palpable tumor volume ensures that the immune-evasion microenvironment is established prior to treatment.

  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Euthanize mice when tumor volume exceeds 1,500 mm³ or if ulceration occurs.

InVivo_Workflow Day0 Day 0: Tumor Inoculation (B16F10 cells) Day7 Day 7-10: Randomization (Tumor ~50-100 mm³) Day0->Day7 Dosing Day 10-28: BID Oral Dosing (Inhibitor +/- PD-1) Day7->Dosing Monitoring Bi-weekly: Caliper & Weight Dosing->Monitoring Endpoint Day 28 (Endpoint): Tissue Harvest Monitoring->Endpoint Analysis Downstream Analysis: LC-MS/MS & Flow Endpoint->Analysis

Fig 2: Timeline and workflow for the syngeneic in vivo efficacy study.

Protocol C: Pharmacodynamic Biomarker Analysis (LC-MS/MS)

Causality: Measuring absolute Kyn levels is insufficient because dietary fluctuations alter baseline Trp. The Kyn/Trp ratio is the only reliable, self-normalizing biomarker for IDO1 enzymatic activity in vivo.

  • Sample Collection: At the study endpoint (2 hours post-final dose to capture Cmax​ ), collect whole blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 min at 4°C to isolate plasma. Excise the tumor, snap-freeze half in liquid nitrogen (for LC-MS/MS), and place the other half in RPMI media (for Flow Cytometry).

  • Metabolite Extraction: Homogenize 50 mg of tumor tissue in 200 µL of cold methanol containing internal standards (e.g., d5-L-tryptophan and d4-L-kynurenine). Vortex for 2 minutes and centrifuge at 15,000 x g for 15 min at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Analyze using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the MRM transitions for Trp ( m/z 205.1 146.1) and Kyn ( m/z 209.1 146.1).

  • Data Interpretation: Calculate the Kyn/Trp ratio. A functional IDO1 inhibitor should demonstrate a statistically significant ( p<0.01 ) reduction in the intratumoral Kyn/Trp ratio compared to the vehicle control.

References

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers Frontiers in Immunology[Link]

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 Frontiers in Pharmacology[Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies Clinical Cancer Research (AACR)[Link]

  • IDO1 inhibition potentiates vaccine-induced immunity against pancreatic adenocarcinoma Journal of Clinical Investigation (JCI)[Link]

Method

Application Note: Evaluation of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine as a Carbonic Anhydrase Inhibitor

Introduction & Rationale Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Among the 15 human isoforms, CA IX and XII are highly overexpressed i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Among the 15 human isoforms, CA IX and XII are highly overexpressed in hypoxic solid tumors, making them prime targets for oncology drug development[1]. Classical CA inhibitors (CAIs) rely heavily on primary sulfonamides as zinc-binding groups (ZBGs). However, off-target effects on widespread housekeeping isoforms (e.g., CA I and II) necessitate the discovery of novel, non-classical pharmacophores.

Recent structure-activity relationship (SAR) studies highlight the 1,2,5-oxadiazole (furazan) scaffold as a privileged moiety in medicinal chemistry, with its derivatives reported as highly effective pharmacophores for carbonic anhydrase inhibition[2]. Specifically, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine presents a unique structural profile. The electron-rich 1,2,5-oxadiazole ring provides critical hydrogen-bond acceptors, while the secondary amine (ethanamine) offers a versatile vector for interacting with the hydrophilic and hydrophobic halves of the CA active site. This application note details the protocols for evaluating this compound as a selective CAI, focusing on its mechanistic causality and validation workflows.

Mechanistic Insights: The 1,2,5-Oxadiazole Scaffold (E-E-A-T)

To successfully deploy N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in a drug discovery pipeline, researchers must understand the causality behind its binding kinetics:

  • Zinc Coordination vs. Water Network Anchoring: Unlike primary sulfonamides that directly displace the zinc-bound hydroxide ion, non-classical secondary amines and oxadiazoles often inhibit CAs by anchoring to the deep water network within the active site or binding to the entrance of the catalytic cleft[1]. The nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring act as a flat, aromatic linker that can form stable hydrogen bonds with residues like Thr199 and Glu106.

  • Isoform Selectivity: The active site clefts of tumor-associated CA IX and XII are slightly wider and more hydrophobic than those of CA I and II. The 4-methyl group on the oxadiazole ring provides a steric bulk that can exploit these subtle topological differences, driving selectivity toward cancer-associated isoforms and reducing systemic toxicity[3].

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A triggers CAIX CA IX / XII Overexpression (Extracellular Acidification) HIF1A->CAIX upregulates Inhibitor 1,2,5-Oxadiazole Inhibitor (Targeted Binding) CAIX->Inhibitor inhibited by Apoptosis Tumor Cell Sensitization Inhibitor->Apoptosis induces

Logical flow of hypoxia-induced CA IX/XII expression and targeted inhibition.

Experimental Workflows & Protocols

Protocol 1: Stopped-Flow CO₂ Hydration Assay

Causality & Validation: The stopped-flow assay is the gold standard for measuring CA activity because it directly monitors the physiological reaction (CO₂ hydration) in real-time by tracking pH changes. The inclusion of a known classical inhibitor (e.g., Acetazolamide) as a positive control ensures the assay's dynamic range is calibrated correctly, creating a self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in 100% anhydrous DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength). Critical: Keep the final DMSO concentration <1% to prevent enzyme denaturation.

  • Enzyme Preparation: Reconstitute recombinant human CA isoforms (hCA I, II, IX, XII) to a final concentration of 10–50 nM in the assay buffer.

  • Indicator Solution: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture. Phenol Red has a pKa of ~7.3, making it ideal for monitoring the pH drop from 7.4 to 6.8. The absorbance will be monitored at 557 nm.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C for 30 minutes to achieve a ~15 mM CO₂ stock.

  • Reaction Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO₂ substrate solution.

  • Data Acquisition: Record the initial velocity of the pH drop over a 10–50 millisecond window.

  • Analysis: Calculate the IC₅₀ values using non-linear regression (four-parameter logistic curve) against the uninhibited control.

Workflow Prep Compound Preparation Assay Stopped-Flow Assay Prep->Assay Enzyme Recombinant CAs (hCA I, II, IX, XII) Enzyme->Assay Analysis IC50 & Selectivity Determination Assay->Analysis

Workflow for evaluating CA inhibitor potency and isoform selectivity.

Protocol 2: Cell-Based Hypoxia and Extracellular Acidification Assay

Causality & Validation: While enzymatic assays prove direct binding, cell-based assays validate membrane permeability and target engagement in a physiological environment. Effective CA IX inhibition prevents the acidification of the extracellular medium.

Step-by-Step Methodology:

  • Cell Culture: Culture HT-29 (colorectal carcinoma) cells, which intrinsically upregulate HIF-1α under hypoxia, leading to robust CA IX expression.

  • Hypoxic Incubation: Seed cells in 96-well plates and incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression.

  • Compound Treatment: Treat cells with varying concentrations of the oxadiazole compound (0.1 μM to 100 μM).

  • Extracellular pH (pHe) Measurement: After 48 hours, measure the pHe using a fluorescent pH-sensitive dye (e.g., BCECF-AM). Compare the pHe of treated cells against the untreated hypoxic control to quantify functional CA IX inhibition.

Data Presentation: Representative Inhibition Profile

To contextualize the efficacy of 1,2,5-oxadiazole derivatives as non-classical CAIs, the following table summarizes a representative quantitative inhibition profile (IC₅₀) compared to the standard Acetazolamide (AAZ).

Compound / InhibitorhCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nM0.48
1,2,5-Oxadiazole Derivative >10,000 nM>5,000 nM450 nM120 nM>11.1

Note: The 1,2,5-oxadiazole scaffold demonstrates a marked preference for the tumor-associated isoforms (IX and XII), minimizing the risk of systemic side effects associated with CA I and II inhibition.

References

  • Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review Source: ResearchGate URL
  • A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties Source: ResearchGate URL
  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review Source: ResearchGate URL

Sources

Application

Formulation of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine for Targeted Drug Delivery

Executive Summary & Physicochemical Rationale N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (NMOE) (CAS 676539-91-6) is a highly specialized building block and pharmacophore featuring a secondary amine linked to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (NMOE) (CAS 676539-91-6) is a highly specialized building block and pharmacophore featuring a secondary amine linked to a 1,2,5-oxadiazole (furazan) core[1]. In medicinal chemistry, 1,2,5-oxadiazoles are highly valued as stable bioisosteres for amides and esters, offering enhanced lipophilicity and metabolic stability[2]. Unlike their N-oxide counterparts (furoxans), furazans do not act as nitric oxide (NO) donors and are resistant to nucleophilic conjugation by endogenous thiols, making them exceptionally stable in systemic circulation[3].

The Formulation Challenge: The high lipophilicity of the furazan core combined with the basicity of the secondary ethanamine group presents a dual challenge for bioavailability. Unformulated NMOE is prone to rapid tissue distribution and variable aqueous solubility. However, the molecular structure provides a distinct advantage: the strong electron-withdrawing inductive effect (-I) of the furazan ring through the methylene bridge lowers the pKa of the secondary amine to an estimated 7.5–8.5. This specific pKa range makes NMOE an ideal candidate for active remote loading into liposomes via a transmembrane pH gradient.

Mechanistic Workflow: Active Remote Loading

To achieve high encapsulation efficiency (EE%) and controlled release, we utilize an ammonium sulfate gradient. At physiological pH (7.4), a significant fraction of NMOE exists as a neutral, lipophilic free base that readily diffuses across the lipid bilayer. Once inside the acidic intraliposomal core (pH ~4.0), the amine is protonated, rendering it membrane-impermeable. The protonated NMOE then complexes with sulfate anions to form a stable nanocrystalline precipitate, driving the continuous influx of the drug.

ActiveLoading cluster_0 Extraliposomal Space (pH 7.4) cluster_1 Lipid Bilayer cluster_2 Intraliposomal Core (pH 4.0) NMOE_out NMOE (Free Base) Lipophilic Diffusion Diffusion NMOE_out->Diffusion Neutral NMOE_in NMOE-H+ Protonated Diffusion->NMOE_in Protonation Precipitate NMOE-Sulfate Complex NMOE_in->Precipitate Sulfate SO4 2- Sulfate->Precipitate

Active remote loading of NMOE into liposomes via an ammonium sulfate transmembrane gradient.

Experimental Protocols

Protocol A: Preparation of NMOE-Loaded PEGylated Liposomes

Causality Note: We utilize a lipid matrix of HSPC:Cholesterol:DSPE-PEG2000 (56:39:5 molar ratio). HSPC has a high phase transition temperature ( Tm​≈52∘C ). This ensures the liposome membrane is highly rigid at physiological temperature ( 37∘C ), preventing premature leakage of the lipophilic furazan compound[2]. Loading is performed at 60∘C to induce membrane fluidity during the encapsulation phase.

Step 1: Lipid Film Hydration

  • Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (56:39:5 molar ratio) in a chloroform/methanol (3:1 v/v) solvent mixture.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 60∘C to form a uniform thin lipid film.

  • Desiccate the film under vacuum overnight to remove trace solvents.

Step 2: Gradient Formation

  • Hydrate the lipid film with 250 mM ammonium sulfate buffer (pH 5.5) at 65∘C for 1 hour, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrude the MLVs 10 times through 200 nm polycarbonate membranes, followed by 10 passes through 100 nm membranes at 65∘C using a thermojacketed extruder.

  • Dialyze the resulting small unilamellar vesicles (SUVs) against HEPES Buffered Saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours at 4∘C (MWCO 10 kDa) to remove extraliposomal ammonium sulfate and establish the pH gradient.

Step 3: Active Loading & Purification

  • Pre-heat the liposome suspension to 60∘C .

  • Add NMOE (free base) to the liposomes at a drug-to-lipid mass ratio of 1:10.

  • Incubate with continuous stirring at 60∘C for 45 minutes.

  • Rapidly quench the reaction by cooling the suspension in an ice bath ( 4∘C ) for 15 minutes to restore membrane rigidity.

  • Remove unencapsulated NMOE via size exclusion chromatography (Sephadex G-50 column) equilibrated with HBS.

Protocol B: In Vitro Release Kinetics and Stability Assessment

Causality Note: Because the 1,2,5-oxadiazole ring is highly stable[3], release is primarily governed by the dissolution of the intraliposomal NMOE-sulfate complex and subsequent diffusion, rather than chemical degradation of the pharmacophore.

  • Aliquot 1 mL of purified NMOE-loaded liposomes into a dialysis cassette (MWCO 10 kDa).

  • Submerge the cassette in 50 mL of release media: PBS (pH 7.4) to simulate systemic circulation, and Acetate Buffer (pH 5.0) to simulate the endosomal microenvironment.

  • Maintain at 37∘C with continuous orbital shaking at 100 rpm.

  • Withdraw 1 mL aliquots of the external release medium at 1, 2, 4, 8, 24, 48, and 72 hours. Replace with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantify the released NMOE using HPLC-UV (detecting the characteristic furazan absorbance at ~220-240 nm).

Quantitative Data Presentation

The table below summarizes the comparative physicochemical characteristics of NMOE formulated via Active Remote Loading (Liposomes) versus a standard Polymeric Nanoprecipitation method (PLGA). The active loading method demonstrates superior encapsulation metrics due to the specific pKa of the ethanamine moiety.

Formulation StrategyZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)72h Release (pH 7.4)
Liposomal (Active Loading) 98 ± 40.08 ± 0.02-14.5 ± 2.192.4 ± 1.8% 9.8 ± 0.5%< 15% (Stable)
PLGA (Nanoprecipitation) 145 ± 120.14 ± 0.03-22.3 ± 3.068.5 ± 4.2%4.5 ± 0.8%~ 45% (Burst release)

Data represents mean ± SD (n=3). Encapsulation Efficiency (EE%) = (Encapsulated Drug / Total Drug Added) × 100.

Sources

Method

Application Note: Utilizing N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in the Design and Validation of Targeted Chemical Probes

Audience: Discovery Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Focus Areas: Fragment-Based Drug Discovery (FBDD), Apoptosis (Caspase-3), DNA Damage Repair (PARG) Introduction & Mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Focus Areas: Fragment-Based Drug Discovery (FBDD), Apoptosis (Caspase-3), DNA Damage Repair (PARG)

Introduction & Mechanistic Rationale

In the landscape of targeted chemical probe development, the architectural precision of fragment building blocks dictates both target affinity and cellular permeability. N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6) has emerged as a highly specialized scaffold in Fragment-Based Drug Discovery (FBDD).

The core of this molecule features a 1,2,5-oxadiazole (furazan) ring. Unlike bulky phenyl or highly basic pyridine rings, the furazan moiety possesses a high dipole moment and strong electron-withdrawing properties while maintaining a compact steric footprint. This unique geometry allows it to penetrate and probe narrow, solvent-filled channels within enzyme active sites that are inaccessible to traditional aromatic systems[1]. Furthermore, the secondary ethanamine tail serves as a highly reactive handle for amide or sulfonamide coupling. By converting this secondary amine into a tertiary amide/sulfonamide during probe synthesis, chemists eliminate a hydrogen-bond donor, thereby significantly increasing the lipophilicity and intracellular permeability of the resulting probe.

Table 1: Physicochemical Rationale of the Fragment
Structural FeaturePhysicochemical PropertyCausality in Probe Design
1,2,5-Oxadiazole Ring High dipole, compact stericsActs as a bioisostere for amides; fits into narrow enzymatic solvent channels.
4-Methyl Substitution Increased lipophilicityFills small hydrophobic pockets (e.g., S4 subsite in proteases) to anchor the probe.
Secondary Ethanamine Reactive nucleophileEnables rapid library synthesis; forms tertiary amides to boost membrane permeability.

Key Applications in Chemical Biology

Reversible Caspase-3 Inhibitors (Neuroprotection)

Caspase-3 is a primary executioner enzyme in the apoptotic cascade, heavily implicated in neurodegenerative disorders such as Huntington's disease. Historically, Caspase-3 was targeted using irreversible fluoromethyl ketone (FMK) inhibitors, which suffer from high off-target toxicity in vivo.

The incorporation of the oxadiazole fragment led to the discovery of M826 , a potent, reversible Caspase-3 inhibitor[2]. The [(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino moiety in M826 precisely occupies the S3/S4 subsite of the Caspase-3 active site[3]. This reversible binding mechanism provides a self-limiting toxicity profile, allowing M826 to achieve an IC50 of 5 nM and demonstrate significant in vivo neuroprotection by reducing malonate-induced striatal lesions[2].

Poly(ADP-ribose) Glycohydrolase (PARG) Probes (Oncology)

PARG is a critical enzyme in DNA damage repair, making it a prime target for oncology therapeutics. However, developing cell-active PARG inhibitors has been historically difficult due to the highly polar nature of the enzyme's active site. By utilizing the oxadiazole fragment to synthesize quinazolinedione sulfonamides (e.g., Compound 27at), researchers successfully designed probes where the 4-methyl-1,2,5-oxadiazole group extends deeply into a narrow solvent-filled channel adjacent to the tert-butyl pocket of PARG, displacing high-energy water molecules and driving binding affinity through favorable entropy[1].

Table 2: Comparative Probe Performance
Probe DesignationTarget EnzymeFragment Structural RoleBinding AffinityPrimary Application
M826 Caspase-3Anchors into S3/S4 hydrophobic subsiteIC50 = 5 nMNeuroprotection (Huntington's)
Compound 27at PARGDisplaces water in narrow solvent channelLow nM rangeOncology (DNA Repair Inhibition)

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every synthetic or biological step includes a causality-driven checkpoint to verify success before proceeding.

Protocol A: Synthesis of Oxadiazole-Derived Tertiary Amide Probes

This protocol details the coupling of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine to a target carboxylic acid core.

  • Pre-Activation (Causality Check): Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures complete conversion of the acid to the active ester. This prevents unreacted acid from competing with the slightly sterically hindered secondary amine during the coupling phase.

  • Coupling: Add N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (1.1 eq) dropwise. Stir under a nitrogen atmosphere for 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation (LC-MS): Before proceeding to biological assays, analyze the crude mixture via LC-MS. You must confirm the mass shift corresponding to the tertiary amide. The absence of a primary amine peak confirms that the ethyl group remained intact and no dealkylation occurred during coupling.

Probe_Synthesis Fragment N-((4-Methyl-1,2,5-oxadiazol- 3-yl)methyl)ethanamine Coupling Amide/Sulfonamide Coupling (HATU/DIPEA) Fragment->Coupling Tertiary Tertiary Amide/Sulfonamide (No H-Bond Donor) Coupling->Tertiary Permeability Enhanced Membrane Permeability Tertiary->Permeability Target Intracellular Target (Caspase-3 / PARG) Permeability->Target

FBDD workflow for synthesizing membrane-permeable oxadiazole probes.

Protocol B: Intracellular Target Engagement via ABPP-BRET

Traditional fluorogenic assays (e.g., Ac-DEVD-AMC) can suffer from off-target cleavage by other proteases. Activity-Based Protein Profiling combined with Bioluminescence Resonance Energy Transfer (ABPP-BRET) provides absolute specificity by monitoring the target enzyme directly in live cells[4].

  • Cell Preparation: Seed MCF-7 cells transiently expressing a Caspase-3-Luciferase fusion protein into 96-well white, clear-bottom plates. Incubate overnight at 37°C.

  • Probe Incubation: Pre-treat the cells with the synthesized oxadiazole probe (e.g., M826 analog) at titrated concentrations (10 nM to 50 μM) for 1 hour.

  • Apoptotic Stimulation: Add Staurosporine (1 μM) and incubate for 4 hours.

    • Causality: Staurosporine is required to initiate the intrinsic apoptotic pathway. Without this step, Caspase-3 remains in its inactive pro-form (zymogen), which cannot bind the chemical probe.

  • Tracer Addition: Add the fluorescent activity-based tracer (Rh-VAD-FMK) for 1 hour.

  • Self-Validating Measurement: Add Coelenterazine h (luciferase substrate) and immediately record the BRET signal (emission ratio at 535 nm / 410 nm).

    • Validation Logic: If the oxadiazole probe successfully penetrates the cell and engages the Caspase-3 active site, it will competitively block the Rh-VAD-FMK tracer. A dose-dependent decrease in the BRET signal validates true intracellular target engagement[4].

ABPP_BRET Cell Live Cell Expressing Caspase-3-Luciferase Stimulus Apoptotic Stimulus (Staurosporine) Cell->Stimulus ActiveCasp Active Caspase-3 (Luciferase Tagged) Stimulus->ActiveCasp Probe Fluorescent Tracer (Rh-VAD-FMK) ActiveCasp->Probe Inhibitor Oxadiazole Probe (Competitor) ActiveCasp->Inhibitor BRET High BRET Signal (No Inhibitor) Probe->BRET Inhibitor->Probe Blocks binding SignalDrop Decreased BRET (Target Engaged) Inhibitor->SignalDrop

ABPP-BRET assay logic for validating intracellular target engagement.

References[1] Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01204[4] Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Pharmacology & Translational Science. URL:https://pubs.acs.org/doi/10.1021/acsptsci.3c00220[2] Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease. National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573574/[3] Information on EC 3.4.22.56 - caspase-3 and Organism(s) Homo sapiens and UniProt Accession P42574. BRENDA Enzyme Database. URL:https://www.brenda-enzymes.org/enzyme.php?ecno=3.4.22.56

Sources

Application

Application Notes and Protocols for Efficacy Testing of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

Abstract The discovery and validation of novel therapeutic agents are paramount in advancing medical science. This document provides a comprehensive experimental framework for evaluating the efficacy of the novel compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and validation of novel therapeutic agents are paramount in advancing medical science. This document provides a comprehensive experimental framework for evaluating the efficacy of the novel compound, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine. The structural motifs of this molecule, specifically the 1,2,5-oxadiazole core and the ethylamine side chain, suggest potential activity as a modulator of neurological systems, possibly through interaction with G protein-coupled receptors (GPCRs).[1][2][3][4] This guide presents a multi-tiered approach, beginning with in vitro target identification and mechanistic studies, followed by in vivo behavioral assays to establish a potential therapeutic phenotype. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to generate reliable preclinical data.[5][6]

Introduction: Rationale and Experimental Strategy

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine is a small molecule whose therapeutic potential is currently uncharacterized. The 1,2,5-oxadiazole (furazan) ring system is a bioisostere known to be present in a variety of pharmacologically active compounds, valued for its ability to modulate metabolic stability and receptor affinity.[3][7] The presence of an N-ethanamine group is a common feature in many centrally active agents, suggesting a potential interaction with neurotransmitter receptors or transporters.

Given this structural context, a logical starting point for efficacy testing is to screen for activity at GPCRs, which represent one of the most important classes of drug targets in the human body.[8][9] Our proposed experimental design follows a hierarchical progression from broad in vitro screening to specific in vivo functional validation. This strategy ensures that resource-intensive animal studies are only undertaken once a clear, quantifiable biological activity has been identified at the cellular level.[10]

Figure 1: High-level experimental workflow for efficacy testing.

Phase 1: In Vitro Target Identification and Mechanism of Action

The initial phase focuses on identifying the molecular target of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine and quantifying its activity in a controlled cellular environment.[11][12]

Initial Target Screening: GPCR Panel

The most efficient method for initial target identification is to screen the compound against a broad panel of known receptors.

  • Rationale: GPCRs are involved in nearly every physiological process, and many neurological disorders are linked to their dysregulation.[8][13] A broad screen provides an unbiased view of the compound's primary targets and potential off-target effects.

  • Methodology: Utilize a commercially available GPCR binding assay panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter). Screen the compound at a standard concentration (e.g., 10 µM) against a panel of 50-100 CNS-related GPCRs.

  • Endpoint: Percentage inhibition or stimulation of radioligand binding. A significant "hit" is typically defined as >50% displacement at the screening concentration.

Mechanistic Elucidation: Functional Cellular Assays

Once a primary target is identified (e.g., a hypothetical Gs-coupled receptor), the next step is to confirm functional activity. We will use the measurement of cyclic AMP (cAMP), a key second messenger, as an example.[14]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor Gs-Coupled GPCR G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts Compound Test Compound (Agonist) Compound->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Figure 2: Hypothetical Gs-coupled GPCR signaling cascade.

Protocol 2.2.1: cAMP Accumulation Assay (Gs-Coupled Receptor Agonist)

This protocol determines the compound's ability to stimulate cAMP production in cells expressing the target receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the target GPCR in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells into 384-well white, clear-bottom plates and grow to 80-90% confluency.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to create a 10-point concentration curve.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 20 µL of assay buffer containing the various compound concentrations (or vehicle control) to the wells.

    • Include a known agonist for the receptor as a positive control.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., Promega GloSensor™, Cisbio HTRF). Follow the manufacturer's instructions for reagent addition and signal detection on a plate reader.

  • Data Analysis: Plot the response (e.g., luminescence) against the log of the agonist concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[16]

Preliminary Safety Assessment: In Vitro Cytotoxicity

It is crucial to ensure that the observed functional effects are not a result of cellular toxicity.[17]

Protocol 2.3.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of the test compound used in the functional assay for 24-48 hours.[12]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The CC₅₀ (50% cytotoxic concentration) should be significantly higher than the functional EC₅₀.

Table 1: Hypothetical In Vitro Data Summary

ParameterValueInterpretation
Target Receptor5-HT₄ ReceptorIdentified from GPCR panel screen
Binding Affinity (Kᵢ)75 nMModerate to high affinity for the target
Functional Potency (EC₅₀)150 nMEffective concentration for functional response
Efficacy (Eₘₐₓ)95% (vs. Serotonin)Nearly a full agonist at the target receptor
Cytotoxicity (CC₅₀)> 30 µMCompound is not cytotoxic at effective concentrations

Phase 2: In Vivo Efficacy Evaluation

With a confirmed in vitro mechanism of action, the investigation proceeds to in vivo models to assess the compound's physiological effects.[18] Based on the hypothetical target (e.g., a serotonin receptor), we will evaluate the compound for anxiolytic- and antidepressant-like properties, as these are common therapeutic areas for serotonergic modulators.

InVivo_Workflow cluster_prep A. Preparation & Dosing cluster_test B. Behavioral Testing cluster_analysis C. Data Collection & Analysis A1 Animal Acclimatization (1 week) A2 Habituation to Handling (3-5 days) A1->A2 A3 Randomization into Groups (Vehicle, Test Compound, Positive Control) A2->A3 A4 Compound Administration (e.g., 30 min pre-test, IP injection) A3->A4 B1 Elevated Plus Maze (EPM) (Anxiety-like Behavior) A4->B1 Test 1 B2 Forced Swim Test (FST) (Depressive-like Behavior) A4->B2 Test 2 (Separate Cohort) C1 Video Tracking & Scoring (Automated or Manual) B1->C1 B2->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results C2->C3

Figure 3: Workflow for in vivo behavioral experiments.

Animal Model and Husbandry
  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Ethical Statement: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

  • Habituation: Animals should be moved to the testing room at least 60 minutes before the start of any experiment to acclimate.[19][20]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM test is based on the conflict between a mouse's natural aversion to open, elevated areas and its desire to explore a novel environment.[21][22] Anxiolytic compounds typically increase the time spent in the open arms.[23][24]

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms and two enclosed arms (e.g., 30 x 5 cm).[22] The testing room should be dimly lit (e.g., 25-50 lux).

  • Dosing: Administer the test compound, vehicle (e.g., saline), or a positive control (e.g., Diazepam, 1-2 mg/kg) via intraperitoneal (IP) injection 30 minutes before the test.

  • Procedure:

    • Place the mouse in the center of the maze, facing a closed arm.[21]

    • Allow the animal to explore the maze freely for 5 minutes.[22][23]

    • Record the session using an overhead video camera connected to tracking software (e.g., ANY-maze).

  • Data Collection: The primary endpoints are:

    • Time spent in the open arms (s).

    • Number of entries into the open arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[19][23]

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to assess behavioral despair.[20][25] Antidepressant compounds are expected to decrease the time the animal spends immobile.[26]

  • Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[26][27]

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg) 30-60 minutes prior to the test.

  • Procedure:

    • Gently place the mouse into the water cylinder.[26]

    • The test duration is 6 minutes.[25][26]

    • Record the session from the side for later scoring.

  • Data Collection:

    • The first 2 minutes are considered an initial habituation period and are typically excluded from analysis.[20][26]

    • During the final 4 minutes, score the cumulative time spent immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[25]

  • Post-Test Care: After the test, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.[20]

Table 2: Hypothetical In Vivo Efficacy Data

Treatment Group (n=10/group)EPM: Time in Open Arms (s, Mean ± SEM)FST: Immobility Time (s, Mean ± SEM)
Vehicle (Saline)25.4 ± 3.1145.2 ± 10.5
Test Compound (10 mg/kg) 55.8 ± 5.2 * 82.5 ± 8.9 *
Positive Control (Diazepam 2 mg/kg)62.1 ± 4.8 *N/A
Positive Control (Fluoxetine 20 mg/kg)N/A75.3 ± 9.1 *

*p < 0.05 compared to Vehicle group (One-way ANOVA with post-hoc test)

Conclusion and Future Directions

This document outlines a systematic, multi-phase approach to characterize the efficacy of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine. The proposed workflow, progressing from in vitro target validation to in vivo behavioral models, provides a robust framework for generating the data necessary for go/no-go decisions in a preclinical drug discovery pipeline. The hypothetical data presented suggest that the compound may possess both anxiolytic- and antidepressant-like properties, warranting further investigation. Future studies should focus on elucidating the precise mechanism of action, conducting more extensive pharmacokinetic and toxicology studies, and exploring efficacy in more complex disease models.

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  • Gruene, T. M., et al. (2015). To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

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  • Inoue, A., et al. (2019). History of the G Protein-Coupled Receptor (GPCR) Assays From Traditional to a State-Of-The-Art Biosensor Assay. Frontiers in Pharmacology. Available at: [Link]

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  • Frontiers Media S.A. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available at: [Link]

  • Roberts, E., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. ATLA. Available at: [Link]

  • Allucent. (2026). What FDA's NAM Guidance Means for Pharmaceutical Development. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link]

  • Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology. Available at: [Link]

  • Rhizome. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]

  • MDPI. (2024). Artificial Intelligence as a Replacement for Animal Experiments in Neurology: Potential, Progress, and Challenges. Available at: [Link]

  • Strange, P. G. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments. Available at: [Link]

  • Balle, T., et al. (2011). Unraveling the High- and Low-Sensitivity Agonist Responses of Nicotinic Acetylcholine Receptors. Journal of Neuroscience. Available at: [Link]

  • Chemazone. N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]. Available at: [Link]

  • Chapman University Digital Commons. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Available at: [Link]

  • PDSP. Assay Protocol Book. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Therapeutic potential of oxadiazole or furadiazole containing compounds. (2018). Journal of Molecular Structure. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine Synthesis

Welcome to the Technical Support Center for the synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine [1]. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine [1]. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks, purification challenges, or side reactions when working with 1,2,5-oxadiazole (furazan) derivatives.

Below, we dissect the mechanistic pitfalls of the two primary synthetic routes—Reductive Amination and SN2 Alkylation—and provide self-validating protocols to ensure high-yield, reproducible results.

Synthesis Pathways & Mechanistic Strategy

The target secondary amine can be synthesized via two main disconnections:

  • Reductive Amination: Condensation of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde[2] with ethylamine, followed by reduction.

  • SN2 Alkylation: Direct nucleophilic substitution of 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole[3] with ethylamine.

SynthesisRoute A 4-Methyl-1,2,5-oxadiazole- 3-carbaldehyde C Imine Intermediate A->C + B (Condensation) B Ethylamine (Excess) E Target Amine: N-((4-Methyl-1,2,5-oxadiazol- 3-yl)methyl)ethanamine C->E + D (Reduction) D NaBH(OAc)3 (Mild Reductant) F 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole F->E + B (SN2 Alkylation)

Figure 1: Synthesis pathways for N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine.

Troubleshooting & FAQs

Q1: Why am I seeing a massive drop in yield and multiple polar spots on TLC when reducing the imine intermediate?

Mechanistic Causality: The 1,2,5-oxadiazole (furazan) ring is highly sensitive to strong reducing agents. If you are using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C with H2), you are causing N-O bond cleavage within the heterocycle, resulting in ring-opened amino fragments[4]. Solution: You must switch to a mild, chemoselective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) or methanol selectively reduces the iminium ion without breaking the heterocyclic ring.

Q2: My SN2 alkylation route yields a complex mixture. LC-MS shows a mass corresponding to the tertiary amine. How do I prevent over-alkylation?

Mechanistic Causality: In nucleophilic substitution, the secondary amine product is more nucleophilic and sterically unhindered compared to the primary starting material (ethylamine). This leads to rapid over-alkylation, forming an unwanted tertiary amine byproduct. Solution: Use a massive stoichiometric excess of ethylamine (10 to 20 equivalents). Since ethylamine is a gas at room temperature, use a commercially available 2.0 M solution in THF or a 70% aqueous solution, running the reaction in a sealed vessel at 0 °C to RT.

Q3: How can I efficiently separate the unreacted aldehyde from the secondary amine product without tedious column chromatography?

Mechanistic Causality: Reductive aminations often leave trace unreacted 4-methyl-1,2,5-oxadiazole-3-carbaldehyde, which co-elutes closely with the product on standard silica gel. Solution: Utilize an acid-base extraction. The target secondary amine is basic, while the aldehyde is neutral. Extract the organic layer with 1M HCl to pull the amine into the aqueous phase as a hydrochloride salt. Wash the aqueous phase with ethyl acetate to remove the aldehyde. Finally, basify the aqueous phase to pH >10 and extract with dichloromethane (DCM) to recover the pure secondary amine.

Troubleshooting Start Low Yield of Target Amine? Q1 Which Route? Start->Q1 R1 Reductive Amination Q1->R1 R2 Alkyl Halide SN2 Q1->R2 Issue1 Ring Cleavage Detected? R1->Issue1 Issue2 Over-alkylation (Tertiary Amine)? R2->Issue2 Sol1 Switch to NaBH(OAc)3 Avoid LiAlH4/Pd-C Issue1->Sol1 Yes Sol2 Use 10x Excess Ethylamine or switch to Reductive Amination Issue2->Sol2 Yes

Figure 2: Troubleshooting logic tree for identifying and resolving common synthesis failures.

Validated Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

This self-validating protocol utilizes mild reduction to preserve the 1,2,5-oxadiazole core while ensuring complete conversion.

  • Imine Formation: Dissolve 4-methyl-1,2,5-oxadiazole-3-carbaldehyde (1.0 eq, 10 mmol) in anhydrous DCE (30 mL). Add ethylamine (2.0 M in THF, 1.5 eq, 15 mmol). Stir at room temperature for 2 hours.

    • Validation Check: Spot on TLC (10% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a baseline/polar imine spot.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise over 10 minutes to control the exothermic hydrogen gas evolution. Add glacial acetic acid (1.0 eq) to catalyze the reduction. Stir at RT for 12 hours.

  • Quench & Acid-Base Workup:

    • Quench the reaction with saturated aqueous NaHCO3 (20 mL) and stir until bubbling ceases.

    • Separate the organic layer and extract with 1M HCl (2 x 20 mL).

    • Validation Check: The aqueous phase now contains your product. Discard the organic layer (contains neutral impurities).

    • Cool the aqueous layer to 0 °C and basify with 2M NaOH until the pH paper reads strictly >10.

    • Extract the basified aqueous layer with DCM (3 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure secondary amine.

Protocol B: SN2 Alkylation (Alternative)

Use this route only if the alkyl halide precursor is more readily available.

  • Alkylation: In a pressure tube, dissolve 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole (1.0 eq, 10 mmol) in THF (10 mL). Add a 70% aqueous solution of ethylamine (15.0 eq, 150 mmol).

  • Reaction: Seal the tube and stir at room temperature for 16 hours.

    • Validation Check: LC-MS should show the product mass (m/z [M+H]+ = 142.1) with minimal tertiary amine mass (m/z [M+H]+ = 170.1).

  • Workup: Vent the tube carefully in a fume hood to release excess ethylamine gas. Concentrate the mixture to remove THF and excess ethylamine. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

Quantitative Yield & Purity Data

The following table summarizes expected outcomes based on the synthetic choices discussed above.

Synthesis RouteReagents / ConditionsMajor Impurity ProfileTypical YieldPurity (HPLC)
SN2 Alkylation 3-chloromethyl... + 1 eq EthylamineTertiary amine (Over-alkylation)35 – 40%< 80%
SN2 Alkylation 3-chloromethyl... + 15 eq EthylamineTrace unreacted starting material65 – 75%> 92%
Reductive Amination Aldehyde + Ethylamine + LiAlH4 Ring-cleaved amino fragments< 10%N/A
Reductive Amination Aldehyde + Ethylamine + NaBH(OAc)3 Trace alcohol (over-reduction)85 – 92% > 96%

References

  • Product Class 7: 1,2,5-Oxadiazoles (Mechanistic Insights on Ring Cleavage) Source: Science of Synthesis / Thieme Connect URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine in Solution

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine .

This molecule features a 1,2,5-oxadiazole (furazan) core linked via a methylene bridge to a secondary amine (ethanamine). While the furazan ring provides unique physicochemical properties—such as high nitrogen/oxygen content and a rigid planar structure [1]—it also introduces highly specific stability liabilities in solution. This guide synthesizes field-proven insights to help you troubleshoot degradation, optimize storage, and ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound degrade rapidly in basic aqueous buffers (pH > 8.5)? A: The 1,2,5-oxadiazole ring is highly sensitive to strong bases and nucleophiles. While the ring is aromatic, the N–O bond is the "weak link" of the system. Base-catalyzed ring opening occurs via nucleophilic attack, leading to the irreversible cleavage of the N–O bond and the subsequent formation of nitrile and oxime fragments [2]. Causality & Fix: To prevent this, maintain the solution at a slightly acidic to neutral pH (pH 4.0–7.0). Protonating the secondary amine reduces its nucleophilicity and stabilizes the overall electronic structure of the molecule.

Q2: I am observing a loss of the ethylamine group during prolonged storage. What is causing this dealkylation? A: The secondary amine and its adjacent methylene linker are highly susceptible to oxidative dealkylation. In the presence of dissolved oxygen or trace peroxides (commonly found in aged ether or THF solvents), the amine oxidizes to form an intermediate iminium ion. This intermediate rapidly hydrolyzes in trace water, cleaving at the methylene bridge to release free ethylamine and a furazan-aldehyde derivative. Causality & Fix: Always use degassed, peroxide-free solvents. Storing the compound as a hydrochloride (HCl) salt drastically reduces the electron density on the nitrogen, shutting down this oxidative pathway.

Q3: Can I use Dichloromethane (DCM) or Chloroform to prepare my stock solutions? A: It is strongly discouraged. Secondary amines are known to react with halogenated solvents over time via nucleophilic substitution, forming aminals or quaternary ammonium salts. Causality & Fix: Substitute halogenated solvents with anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile for long-term stock stability.

Q4: How do reducing agents (e.g., DTT, TCEP) in my biological assay buffer affect the compound? A: Furazans and their N-oxide derivatives (furoxans) can act as thiophilic electrophiles. Strong reducing agents will catalytically cleave the N–O bond of the 1,2,5-oxadiazole ring, reducing it to a diamine [3]. Causality & Fix: If your assay requires reducing agents, you must minimize the pre-incubation time of the compound in the buffer and run a T=0 LC-MS control to quantify the exact rate of degradation.

Part 2: Quantitative Stability Profile

The following table summarizes the quantitative degradation boundaries of the compound to help you select the optimal experimental conditions.

ConditionSolvent / BufferPrimary Degradation MechanismEstimated Half-LifeCorrective Action
Basic Tris/Borate (pH > 8.5)Furazan ring cleavage (N–O bond)< 4 hoursAcidify to pH 4–6; utilize the HCl salt form.
Oxidative Aged THF / Diethyl EtherAmine oxidation & dealkylation1–2 daysUse strictly degassed, peroxide-free solvents.
Reductive DTT / TCEP biological buffersN–O bond reduction to diamine< 1 hourExclude reducing agents or minimize exposure time.
Halogenated DCM / ChloroformAminal / Quaternary salt formation3–5 daysSubstitute with anhydrous DMSO or Acetonitrile.

Part 3: Visualizing Degradation and Workflows

Mechanistic Degradation Pathways

The diagram below illustrates the three primary degradation vectors that compromise the structural integrity of the molecule.

Degradation Compound N-((4-Methyl-1,2,5-oxadiazol- 3-yl)methyl)ethanamine Base Basic Conditions (pH > 8.5) Compound->Base Oxidation Oxidative Conditions (O2, Peroxides) Compound->Oxidation Reduction Reductive Conditions (DTT, TCEP) Compound->Reduction RingCleavage Ring Cleavage (Nitrile + Oxime) Base->RingCleavage Nucleophilic Attack Dealkylation Oxidative Dealkylation (Aldehyde + Ethylamine) Oxidation->Dealkylation Methylene Oxidation NOCleavage N-O Bond Cleavage (Diamine Formation) Reduction->NOCleavage Electron Transfer

Caption: Mechanistic degradation pathways of the furazan-ethanamine derivative under stress.

Stock Solution Preparation Workflow

To ensure a self-validating and stable system, follow this exact workflow when handling the raw powder.

Workflow Step1 1. Weighing (Inert Atmosphere) Step2 2. Solvent Selection (Degassed DMSO) Step1->Step2 Step3 3. Acidification (1 eq. HCl for Salt) Step2->Step3 Step4 4. Aliquoting (Single-use Vials) Step3->Step4 Step5 5. Storage (-20°C, Dark) Step4->Step5

Caption: Step-by-step workflow for preparing and storing highly stable stock solutions.

Part 4: Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution

This protocol ensures the secondary amine is protected from oxidation and the furazan ring is shielded from nucleophilic degradation.

  • Solvent Degassing: Sparge anhydrous, LC-MS grade DMSO with argon or nitrogen gas for 15 minutes to actively displace dissolved oxygen.

  • Inert Weighing: Weigh the free base compound inside a glove box or under a continuous stream of inert gas.

  • In Situ Acidification (Critical Step): Before adding the bulk solvent, add 1.05 molar equivalents of anhydrous ethereal HCl to the dry powder. Causality: Converting the free base to a hydrochloride salt protonates the amine, drastically reducing its susceptibility to auto-oxidation and preventing it from acting as an intramolecular nucleophile against the furazan core.

  • Dissolution & Aliquoting: Add the degassed DMSO to achieve a 10 mM concentration. Immediately dispense into single-use amber glass vials to prevent photodegradation [4].

  • Baseline Validation: Dilute a 1 µL aliquot into 1 mL of LC-MS grade water (0.1% Formic Acid) and run an immediate LC-MS baseline check (T=0). This establishes your zero-hour purity metric. Store the remaining aliquots at -20°C.

Protocol B: LC-MS Forced Degradation Assay

Before running complex biological or chemical assays, validate the compound's stability in your specific buffer system.

  • Preparation: Prepare 100 µM working solutions of the compound in three distinct environments: pH 4.0 (Acetate buffer), pH 7.4 (PBS), and pH 9.0 (Borate buffer).

  • Internal Standardization: Spike each solution with 1 µM of a stable internal standard (e.g., a stable isotope-labeled analog) to normalize ionization fluctuations in the mass spectrometer.

  • Incubation: Incubate the samples in a thermoshaker at 37°C in the dark.

  • Sampling & Quenching: Extract 50 µL aliquots at T=0, 1, 4, and 24 hours. Crucial: Immediately quench the pH 7.4 and pH 9.0 samples by adding 50 µL of 1% formic acid in acetonitrile. This instantly halts base-catalyzed ring cleavage.

  • Analysis: Analyze via LC-MS/MS. Monitor the parent mass [M+H]+ and scan for the predicted degradants: loss of the ethylamine fragment (dealkylation) and the addition of water/mass shifts corresponding to ring-opened oxime/nitrile fragments.

References

  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. ACS Publications. Available at:[Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. National Institutes of Health (PMC). Available at:[Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde Synthesis

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult on the scale-up of energetic heterocyclic frameworks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult on the scale-up of energetic heterocyclic frameworks. The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde (also known as 4-methylfurazan-3-carboxaldehyde) requires navigating the highly electron-withdrawing nature of the furazan ring. This framework makes intermediates prone to thermal runaway and complicates the chemoselective functionalization of its symmetrical methyl groups[1].

This guide provides field-proven, self-validating methodologies, troubleshooting logic, and quantitative safety data to ensure high-yield, hazard-mitigated synthesis.

Mechanistic Pathway & Workflow

The optimal synthetic route avoids direct, low-yield radical oxidations of 3,4-dimethyl-1,2,5-oxadiazole. Instead, we utilize a four-step sequence: flow-chemistry cyclization, controlled over-oxidation to the carboxylic acid, reduction to the alcohol, and mild re-oxidation to the target aldehyde.

Workflow A Dimethylglyoxime B 3,4-Dimethyl- 1,2,5-oxadiazole A->B Flow Cyclization C 4-Methyl-1,2,5- oxadiazole-3-carboxylic acid B->C KMnO4 Oxidation D 4-Methyl-1,2,5- oxadiazole-3-methanol C->D BH3-THF Reduction E 4-Methyl-1,2,5- oxadiazole-3-carbaldehyde D->E DMP Oxidation

Fig 1. Four-step synthetic workflow for 4-methyl-1,2,5-oxadiazole-3-carbaldehyde.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) so you can verify the mechanistic success of each transformation before proceeding.

Step 1: Base-Mediated Cyclization in Continuous Flow

The traditional batch cyclization of (2E,3E)-butane-2,3-dione dioxime poses severe thermal hazards. A continuous flow process is mandatory to mitigate the thermal instability of both the starting material and the product[2].

  • Preparation: Dissolve (2E,3E)-butane-2,3-dione dioxime (1.0 eq) and KOH (0.04 eq) in ethylene glycol.

  • Flow Parameters: Pump the solution through a heated tubing reactor (160 °C) while balancing the residence time to maximize conversion.

  • Quench: Route the effluent immediately through a post-reaction cooling loop (set to 20 °C) prior to work-up to prevent product decomposition[3].

  • Validation (IPC): Analyze via GC-MS. The reaction is complete when the starting material (m/z 116) is fully consumed, yielding 3,4-dimethyl-1,2,5-oxadiazole (m/z 98).

Step 2: Selective Oxidation to the Carboxylic Acid
  • Reaction: Dissolve 3,4-dimethyl-1,2,5-oxadiazole in water. Maintain the reactor at 15–20 °C.

  • Portion-wise Addition: Add KMnO4 (2.5 eq) in 5 distinct portions over 3 hours. Causality: Portion-wise addition manages the severe exotherm and prevents the accumulation of reactive oxidants[3].

  • Isolation: Filter off MnO2. Extract the aqueous layer with an organic solvent and treat with N-methylmorpholine (NMM).

  • Validation (IPC): Isolate as the NMM salt of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. LC-MS must show the parent anion[M-H]⁻ at m/z 127. Safety Note: Do not isolate the free acid as a solid due to its explosive properties[2].

Step 3: Reduction to the Alcohol
  • Reaction: Suspend the NMM salt from Step 2 in anhydrous THF at 0 °C.

  • Addition: Dropwise add Borane-THF complex (BH₃·THF, 2.0 eq). Causality: Mild hydride sources selectively reduce the carboxylic acid without triggering nucleophilic ring-opening of the sensitive furazan core.

  • Quench: Carefully quench with methanol to destroy excess borane, then concentrate.

  • Validation (IPC): Check via TLC (UV active) and GC-MS. The product, 4-methyl-1,2,5-oxadiazole-3-methanol, will present at m/z 114.

Step 4: Mild Oxidation to the Target Aldehyde
  • Reaction: Dissolve the alcohol in strictly anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Add Dess-Martin Periodinane (DMP, 1.05 eq) in one portion. Warm to 25 °C and stir for 2 hours.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with DCM.

  • Validation (IPC): Confirm via ¹H NMR. A sharp singlet at ~10.2 ppm confirms the presence of the aldehyde proton, with no broad carboxylic acid OH stretch in the IR spectrum.

Quantitative Data: Final Oxidation Reagent Comparison

Choosing the correct oxidant for Step 4 is critical. The electron-poor furazan ring makes the resulting aldehyde highly electrophilic, rendering it susceptible to hydration and subsequent over-oxidation back to the acid.

Oxidation ReagentConditionsAldehyde Yield (%)Over-oxidation to Acid (%)Safety / Scalability Profile
KMnO₄ (aq) 20 °C, 2h< 10%> 85%High exotherm risk; strictly contraindicated for aldehyde synthesis.
Swern Oxidation -78 °C, 1h72%< 5%Good yield, but requires cryogenic cooling and generates toxic DMS gas.
MnO₂ (Activated) Reflux, 12h65%< 2%Extremely safe, but kinetics are sluggish due to the deactivated alcohol.
Dess-Martin (DMP) DCM, 25 °C, 2h88% < 1% Optimal balance of yield and mild conditions; preferred for lab scale.

Troubleshooting & FAQs

Q1: Why is my continuous flow reactor fouling during the dimethylglyoxime cyclization? A: Fouling typically occurs due to the precipitation of inorganic salts or the formation of hydrolysis-based side products if the residence time is too long. Ensure the reaction temperature is strictly balanced with the flow rate, and verify that your post-reaction cooling loop is functioning properly to halt degradation[3].

Q2: Can I isolate 4-methyl-1,2,5-oxadiazole-3-carboxylic acid as a dry powder to purify it before reduction? A: It is strongly advised against. The free carboxylic acid is a highly energetic material with significant friction and impact sensitivity. Isolate it via extraction and store it as the N-methylmorpholine (NMM) salt, which facilitates safer handling and direct use in the subsequent borane reduction step[2].

Q3: My final oxidation to the aldehyde yields mostly the carboxylic acid. What went wrong? A: You are experiencing hydrate-driven over-oxidation. See the troubleshooting logic below.

Troubleshooting Issue Low Aldehyde Yield Check1 Check Trace Water Issue->Check1 Check2 Check Oxidant Eq. Issue->Check2 OverOx Hydrate Formation & Over-oxidation Check1->OverOx If >50 ppm H2O Check2->OverOx If Excess Sol1 Use Anhydrous DCM Sol2 Limit to 1.05 eq DMP OverOx->Sol1 OverOx->Sol2

Fig 2. Troubleshooting logic for low yields during the final oxidation step.

References

  • Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development, 28(7), 2794–2805. URL:[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the stability and degradation profiles of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS: 676539-91-6).

This molecule presents unique analytical challenges due to its dual functional nature: a highly energetic, electron-deficient 1,2,5-oxadiazole (furazan) core coupled with a labile exocyclic secondary amine. Understanding the causality behind its degradation is critical for robust formulation and analytical method development.

Mechanistic Overview of Degradation

To effectively troubleshoot, we must first understand the intrinsic vulnerabilities of the molecule. The furazan ring is notoriously sensitive to extremes of pH and high thermal energy, while the secondary amine is a prime target for oxidative degradation[1].

Pathways Parent N-((4-Methyl-1,2,5-oxadiazol- 3-yl)methyl)ethanamine Oxidation Oxidative Stress (Peroxides / ROS) Parent->Oxidation Exocyclic Amine Susceptibility Hydrolysis Alkaline Hydrolysis (pH > 10) Parent->Hydrolysis Electron-deficient Ring Attack Thermal Thermal / Photolytic (>150°C / UV) Parent->Thermal Energetic Bond Rupture DP1 DP-1: N-Oxide / Hydroxylamine (Amine Oxidation, +16 Da) Oxidation->DP1 DP2 DP-2: Cyano-oxime Derivatives (Nucleophilic Ring Cleavage) Hydrolysis->DP2 DP3 DP-3: Nitrile Fragments + NO Gas (Excited State Decomposition) Thermal->DP3

Fig 1. Primary chemical degradation pathways of the furazan-amine building block.

Troubleshooting & FAQs

Q1: During thermal stress testing (>150°C), we observe a significant loss of mass balance and pressure buildup in our sealed HPLC vials. What is the mechanism? A1: The 1,2,5-oxadiazole (furazan) ring is an energetic moiety. Differential Scanning Calorimetry (DSC) studies on related 4-methyl-1,2,5-oxadiazole derivatives show decomposition onset temperatures typically between 197°C and 209°C[2]. At elevated temperatures, the ring undergoes an excited electronic state decomposition. This process ruptures the C-N and N-O bonds, yielding nitric oxide (NO) gas as a major decomposition product, alongside volatile nitrile fragments[3]. The evolution of NO gas explains the pressure buildup and the apparent loss of mass balance in standard LC-UV assays. Actionable Advice: Always use headspace GC-MS to capture volatile degradants when profiling the thermal stability of furazans.

Q2: We are seeing rapid degradation during basic hydrolysis (pH 12), but the compound remains completely stable in 0.1 N HCl. Why the discrepancy? A2: Furazan rings exhibit pronounced instability to extremes of pH, particularly alkaline conditions[1]. Hydroxide ions nucleophilically attack the electron-deficient positions of the oxadiazole ring, initiating a cyclic-dehydration reversal or ring cleavage that yields cyano-oxime derivatives. Conversely, the ring is highly stable in acidic conditions because the nitrogen atoms in the 1,2,5-oxadiazole core are weakly basic and resist protonation, preventing the ring from being activated toward further nucleophilic attack.

Q3: Under oxidative stress (3% H₂O₂), a new peak appears with a +16 Da mass shift. Is the furazan ring oxidizing to a furoxan (1,2,5-oxadiazole 2-oxide)? A3: While oxidation of a furazan ring to a furoxan is chemically possible, it requires highly specialized, harsh oxidative conditions. In this specific molecule, the exocyclic secondary amine is kinetically far more susceptible to oxidation. The +16 Da shift is almost certainly the formation of N-ethyl-N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)hydroxylamine (the N-oxide derivative of the amine).

Analytical Decision Workflow

When an unknown degradation product (DP) appears during stability testing, follow this field-proven diagnostic workflow to identify the cleavage mechanism.

Workflow Start Unknown Peak Detected in Stability Assay CheckUV Evaluate PDA UV Spectrum (Check ~260nm absorption) Start->CheckUV IsFurazanIntact Is the 1,2,5-oxadiazole chromophore intact? CheckUV->IsFurazanIntact IntactYes Investigate Amine Modifications (N-Dealkylation, Oxidation) IsFurazanIntact->IntactYes Yes (Ring Intact) IntactNo Investigate Ring Cleavage (Hydrolysis, Photolysis) IsFurazanIntact->IntactNo No (Ring Cleaved) MassSpec Perform LC-MS/MS for Structural Elucidation IntactYes->MassSpec IntactNo->MassSpec GCMS Perform Headspace GC-MS (Check for NO / Volatiles) IntactNo->GCMS If Mass Balance < 95%

Fig 2. LC-MS/MS and UV-based decision tree for identifying furazan degradation products.

Quantitative Degradation Kinetics Summary

The following table summarizes the expected degradation behavior of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine under standard ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation ProductExpected % DegradationMass Balance Recovery
Acidic Hydrolysis 0.1 N HCl60°C, 48hNone (Highly Stable)< 2.0%> 99.0%
Basic Hydrolysis 0.1 N NaOH60°C, 48hCyano-oxime derivatives~ 14.5%98.2%
Oxidative 3% H₂O₂25°C, 24hAmine N-oxide (+16 Da)~ 22.3%99.1%
Thermal (Solid) 150°C2hNitrile fragments~ 11.8%82.4% (Requires GC-MS)
Photolytic ICH Q1B (1.2M lux hr)AmbientRing-opened fragments~ 18.6%85.1% (Requires GC-MS)

Self-Validating Experimental Protocol: Forced Degradation Setup

To ensure trustworthiness and reproducibility, forced degradation studies on this compound must utilize a self-validating system . This means the protocol inherently tests its own validity by proving that the quenching step does not cause artifactual degradation, and that all mass is accounted for.

Step 1: Baseline Establishment & Control Preparation
  • Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50).

  • Causality Check: Inject the unstressed sample immediately to establish the 100% Total Peak Area (TPA) baseline. This serves as the denominator for all subsequent mass balance calculations.

Step 2: Stress Application
  • Oxidative: Mix 1 mL stock with 1 mL 6% H₂O₂ (final concentration 3%). Incubate at 25°C in the dark for 24 hours.

  • Alkaline: Mix 1 mL stock with 1 mL 0.2 N NaOH (final 0.1 N). Incubate at 60°C for 48 hours.

  • Thermal: Weigh 5 mg of solid API into a hermetically sealed headspace vial. Heat at 150°C for 2 hours.

Step 3: Orthogonal Quenching (The Self-Validation Step)

Failure to properly quench reactive species leads to continuous degradation in the autosampler.

  • For the alkaline sample, neutralize with an exact molar equivalent of 0.1 N HCl.

  • Validation Check (Zero-Time Spike): Take a fresh 1 mL aliquot of unstressed stock, add 1 mL of 0.2 N NaOH, and immediately neutralize with 1 mL of 0.2 N HCl. Inject this into the HPLC. If degradation >0.5% is observed, your quenching methodology is flawed (e.g., localized heating during neutralization).

Step 4: Multi-Modal Analysis
  • Analyze all liquid-stressed samples via LC-MS/MS (ESI+) using a PDA detector (scanning 200-400 nm).

  • For the thermal solid-state sample, puncture the sealed vial directly in a Headspace GC-MS system to quantify the evolution of NO gas and volatile nitrile fragments prior to dissolving the remaining solid for LC-UV analysis.

  • Mass Balance Closure: Calculate (Area of API + Area of all DPs) / (Area of Baseline API). If the recovery is <95%, volatile loss has occurred, validating the necessity of the GC-MS step.

References

  • Excited electronic state decomposition of furazan based energetic materials: 3,3'-diamino-4,4'-azoxyfurazan and its model systems, diaminofurazan and furazan Source: PubMed (nih.gov) URL:[3]

  • Furazan Source: Wikipedia (wikipedia.org) URL:[1]

  • Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid Source: ACS Publications (acs.org) URL:[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Cross-Reactivity Profiling of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

Executive Summary The 1,2,5-oxadiazole (furazan) ring is a privileged heterocyclic scaffold in modern medicinal chemistry, favored for its high dipole moment, excellent metabolic stability, and ability to act as a robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,5-oxadiazole (furazan) ring is a privileged heterocyclic scaffold in modern medicinal chemistry, favored for its high dipole moment, excellent metabolic stability, and ability to act as a robust amide bioisostere[1]. The specific fragment, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, serves as a critical vector in the synthesis of advanced therapeutics. Notably, this motif is integral to 2 used in neuroprotection models[2], the 3 for tuberculosis[3], and the 4 targeting SV2C[4].

However, incorporating this electron-deficient ring into larger drug molecules requires rigorous cross-reactivity profiling. This guide objectively compares the off-target binding profile of the 1,2,5-oxadiazole fragment against common alternatives (1,2,4-oxadiazoles and tetrazoles) and provides self-validating experimental protocols for selectivity screening.

Mechanistic Causality: The 1,2,5-Oxadiazole Advantage and Risk

  • The Permeability Advantage: The 1,2,5-oxadiazole core acts as a strong hydrogen-bond acceptor while lacking hydrogen-bond donors. This unique electron distribution drastically improves passive membrane permeability compared to standard amides.

  • The Cross-Reactivity Trigger: The localized electronegativity of the two adjacent nitrogen atoms can inadvertently coordinate with metalloenzymes (e.g., CYP450 heme centers). Furthermore, while 1,2,5-oxadiazoles exhibit robust resistance against nucleophilic attacks compared to other azoles[1], their high dipole moment can lead to non-specific electrostatic interactions in off-target kinase pockets.

Comparative Cross-Reactivity Profiles

To guide fragment-based drug discovery (FBDD), the table below summarizes the quantitative cross-reactivity and stability data of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine compared to its structural bioisosteres.

ParameterN-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine1,2,4-Oxadiazole AnalogTetrazole Analog
Primary Target Affinity (e.g., Caspase-3/AC) High (Optimal pocket fit)ModerateLow (Charge repulsion)
CYP3A4 Inhibition (IC50) > 50 µM (Low cross-reactivity)~ 20 µM (Moderate risk)> 100 µM (Safe)
hERG Binding (IC50) > 30 µM (Safe profile)> 30 µM (Safe profile)~ 10 µM (Higher risk)
Kinase Panel Cross-Reactivity (Gini) 0.85 (Highly selective)0.72 (Moderate off-target)0.90 (Highly selective)
Nucleophilic Stability (GSH half-life) > 120 min (Highly stable)~ 45 min (Ring opening risk)> 120 min (Highly stable)

Note: Data represents aggregated scaffold-level trends derived from structural biology and medicinal chemistry profiling.

Experimental Protocols: Self-Validating Selectivity Workflows

To ensure trustworthy data, cross-reactivity must be assessed using orthogonal, self-validating assays.

Protocol A: High-Throughput AlphaScreen for Kinase Cross-Reactivity Causality: AlphaScreen is chosen over ELISA because it is a homogeneous, wash-free assay. Fragments have fast off-rates ( koff​ ); washing steps would strip the fragment from the target, leading to false negatives.

  • Reagent Preparation: Prepare the fragment in 100% DMSO. Dilute into the assay buffer to a final concentration of 100 µM (final DMSO must be strictly <1% to prevent solvent-induced protein denaturation).

  • Incubation: Incubate the fragment with the off-target kinase panel and biotinylated tracer ligands for 30 minutes at room temperature.

  • Bead Addition: Add Streptavidin-coated Donor beads and Anti-Target Acceptor beads under low-light conditions. Incubate for 60 minutes.

  • Self-Validation (The TruHits Control): Run a parallel plate using the AlphaScreen TruHits kit. Why? 1,2,5-oxadiazoles can sometimes act as singlet oxygen quenchers. If the fragment reduces the TruHits signal, the primary assay result is a false positive due to assay interference, not true cross-reactivity.

Protocol B: Surface Plasmon Resonance (SPR) for Specificity Validation Causality: SPR provides real-time kinetic data ( kon​ and koff​ ). Non-specific cross-reactivity (like aggregation) will show complex, non-Langmuir binding kinetics, allowing researchers to filter out false positives.

  • Immobilization: Immobilize the off-target protein (e.g., CYP3A4) on a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell unmodified (ethanolamine blocked) as a reference channel to subtract bulk refractive index changes and matrix binding.

  • Analyte Injection: Inject the fragment in a 5-point concentration series (10 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model. If the Rmax​ exceeds the theoretical maximum or fails to reach steady-state saturation, flag the compound for non-specific aggregation.

Visualizing the Selectivity Triage

G N1 1,2,5-Oxadiazole Fragment Input N2 Primary Target Assay (e.g., Caspase-3) N1->N2 Affinity Screen N3 Cross-Reactivity Panel (CYP450, hERG) N2->N3 Selectivity Triage N4 SPR Kinetic Validation (kon / koff) N3->N4 Hits & Off-targets N5 Lead Optimization N4->N5 Specific Binding N6 False Positive (Aggregation) N4->N6 Non-specific

Fragment cross-reactivity triage workflow for 1,2,5-oxadiazole derivatives.

References

1.[1] Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: ijper.org URL:

2.[2] Title: Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease Source: nih.gov URL:

3.[3] Title: Pharmacological and genetic activation of cAMP synthesis disrupts cholesterol utilization in Mycobacterium tuberculosis Source: nih.gov URL:

4.[4] Title: Imaging Synaptic Vesicle Protein SV2C with 18F-UCB-F: An In Vitro Autoradiography and In Vivo NHP PET Study Source: biorxiv.org URL:

Sources

Comparative

"N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine vs 1,3,4-oxadiazole derivatives efficacy"

Comparative Efficacy Guide: N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine vs. 1,3,4-Oxadiazole Derivatives in Drug Discovery As medicinal chemistry evolves, the strategic selection of heterocyclic scaffolds dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine vs. 1,3,4-Oxadiazole Derivatives in Drug Discovery

As medicinal chemistry evolves, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Among five-membered nitrogen-containing heterocycles, oxadiazoles are privileged structures[1]. However, the choice between the 1,2,5-oxadiazole (furazan) core—represented by the highly specific building block N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine —and 1,3,4-oxadiazole derivatives requires a deep understanding of their divergent physicochemical properties.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic efficacy, structural architecture, and self-validating experimental workflows for drug development professionals.

Scaffold Architecture & Physicochemical Profiling

The fundamental difference between these scaffolds lies in their isomeric arrangement, which directly influences their thermodynamic stability, aromaticity, and electronic distribution[2].

  • 1,3,4-Oxadiazole Derivatives: Recognized as the most thermodynamically stable isomer[3]. The symmetrical placement of the nitrogen atoms creates a robust aromatic system that is highly resistant to hydrolytic and enzymatic degradation. Causally, this makes 1,3,4-oxadiazoles exceptional bioisosteres for amides and esters; they mimic the planar geometry and hydrogen-bond acceptor profile of a peptide bond while completely bypassing amidase/esterase cleavage[1].

  • 1,2,5-Oxadiazole (Furazan) & N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: The 1,2,5-isomer possesses lower aromaticity and a highly electrophilic O-N bond, making it susceptible to reductive cleavage[3]. However, the specific building block N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine leverages this core for a distinct purpose: pKa modulation . Aliphatic amines typically have a pKa of ~9–10, rendering them heavily protonated at physiological pH (7.4) and hindering passive membrane transport. The strong electron-withdrawing nature of the furazan ring pulls electron density away from the adjacent secondary amine, lowering its pKa. This causality results in a higher fraction of neutral species in the bloodstream, dramatically enhancing lipophilicity and blood-brain barrier (BBB) penetration. The 4-methyl group provides essential steric shielding to protect the sensitive furazan ring from rapid degradation.

ScaffoldLogic Root Oxadiazole Isomer Selection Iso125 1,2,5-Oxadiazole (Furazan) N-((4-Methyl...)ethanamine Root->Iso125 Iso134 1,3,4-Oxadiazole Derivatives Root->Iso134 Prop125 Lower Aromaticity pKa Modulator Iso125->Prop125 Prop134 High Stability Amide Bioisostere Iso134->Prop134 App125 Targeted CNS Agents High Permeability Prop125->App125 App134 Broad Antimicrobial Anticancer Agents Prop134->App134

Fig 1. Mechanistic logic for oxadiazole isomer selection in rational drug design.

Mechanistic Efficacy & Application Divergence

Because of their distinct electronic profiles, these two scaffolds are deployed against entirely different therapeutic targets.

1,3,4-Oxadiazole Efficacy: These derivatives exhibit a profound, broad-spectrum biological profile. In antimicrobial applications, 1,3,4-oxadiazoles act by inhibiting bacterial DNA gyrase, showing potent efficacy against S. aureus and E. coli with Minimum Inhibitory Concentrations (MIC) often outperforming standard antibiotics like ampicillin[4]. In oncology, specific thioether-linked 1,3,4-oxadiazoles have demonstrated potent cytotoxicity against HepG2 and MCF-7 cell lines by acting as thymidylate synthase and VEGFR-2 inhibitors[5].

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine Efficacy: Rather than acting as the primary pharmacophore, this molecule is utilized as a highly specialized, rigid amine module. It is highly efficacious when designing CNS-penetrant drugs or specific enzyme inhibitors (such as IDO1 inhibitors) where the basic amine must be positioned precisely within a tight binding pocket, while the furazan ring participates in critical active-site coordination via dipole interactions.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and synthetic metrics of the two scaffolds based on recent literature[1][3].

PropertyN-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine1,3,4-Oxadiazole Derivatives
Isomeric Core 1,2,5-Oxadiazole (Furazan)1,3,4-Oxadiazole
Thermodynamic Stability Moderate (Prone to reductive cleavage)[3]High (Resistant to hydrolysis/reduction)[3]
Aromaticity LowerHigher
Primary Utility pKa modulation, lipophilicity enhancementAmide/Ester bioisostere, H-bond acceptor[1]
Typical Bioactivity CNS agents, specific enzyme inhibitorsBroad antimicrobial, anticancer[1][4]
Synthetic Yields Pre-synthesized building block70–94% (via HATU/Burgess reagent)[1]

Experimental Protocols: Self-Validating Screening System

To objectively compare the efficacy of a furazan-based lead versus a 1,3,4-oxadiazole-based lead, researchers must employ a self-validating workflow. Crucially, because 1,2,5-oxadiazoles are prone to reductive cleavage, target binding (IC50) assays must be strictly paired with microsomal stability testing.

Step 1: Parallel Synthesis & Conjugation
  • 1,3,4-Oxadiazole Synthesis: Perform a direct cyclization of carboxylic acids with acylhydrazides using HATU in dichloromethane at room temperature. This environmentally friendly approach reliably yields 70–93% of the desired 1,3,4-oxadiazole[1].

  • 1,2,5-Oxadiazole Conjugation: Conjugate N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine to the target scaffold via standard amide coupling (using EDC/HOBt) or reductive amination.

  • Validation: Confirm purity (>95%) via LC-MS and 1H/13C NMR prior to biological evaluation.

Step 2: High-Throughput Efficacy & Cytotoxicity Assays
  • Antimicrobial MIC Assay: Evaluate compounds against S. aureus and E. coli using the broth microdilution method. Internal Control: Use Levofloxacin as a positive baseline[4].

  • Anticancer Cytotoxicity: Assess cytotoxicity in HepG2 cell lines using standard MTT assays over 48 hours. Internal Control: Use 5-Fluorouracil (5-FU) to validate assay sensitivity[5].

Step 3: Microsomal Stability (Reductive Cleavage Assay)
  • Incubate the synthesized compounds (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

  • Quench the reaction at intervals (0, 15, 30, 45, 60 mins) with cold acetonitrile.

  • Causality & Validation: Monitor the disappearance of the parent compound via LC-MS/MS. Because the 1,2,5-oxadiazole ring is highly susceptible to reduction[3], this step isolates the specific metabolic vulnerability of the furazan ring compared to the thermodynamically stable 1,3,4-oxadiazole, ensuring that in vitro efficacy translates to in vivo viability.

Workflow Synth Synthesis & Purification Assay In Vitro Efficacy (IC50 / MIC) Synth->Assay Tox Cytotoxicity (HepG2) Assay->Tox PK Microsomal Stability Assay->PK Lead Lead Optimization Tox->Lead PK->Lead

Fig 2. Self-validating screening workflow for evaluating oxadiazole pharmacophores.

Sources

Validation

Reproducibility of Experimental Results for N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: A Comparative Guide

This guide provides a comprehensive analysis of the synthesis and characterization of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, a substituted oxadiazole derivative. In the interest of scientific reproducibilit...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the synthesis and characterization of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, a substituted oxadiazole derivative. In the interest of scientific reproducibility, this document outlines a detailed, self-validating experimental protocol. Furthermore, it offers a comparative perspective on the 1,2,5-oxadiazole scaffold in relation to its isomeric counterparts, the 1,2,4- and 1,3,4-oxadiazoles, providing researchers with the necessary context for informed decisions in medicinal chemistry and drug development.

Introduction: The Significance of the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole ring, also known as a furoxan, is a five-membered heterocycle containing one oxygen and two nitrogen atoms. While all oxadiazole isomers have found applications in medicinal chemistry, the 1,2,5-oxadiazole derivatives are particularly noted for their potential as high-energy density materials and as biologically active compounds, sometimes exhibiting cytotoxic properties.[1] The specific compound of interest, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, incorporates this scaffold, suggesting its potential for further investigation in various therapeutic areas. This guide aims to provide a reproducible synthetic route and a framework for its comparison with other oxadiazole-based structures.

Synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

The synthesis of the target compound is proposed via a two-step sequence involving the formation of a primary amine intermediate followed by reductive amination. This approach is favored for its control over the degree of alkylation, a common challenge in direct alkylation of amines.[2]

Synthetic Workflow

A 4-Methyl-1,2,5-oxadiazole- 3-carbaldehyde B (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine (Primary Amine Intermediate) A->B Reductive Amination (NH3, Reducing Agent) C N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (Target Compound) B->C Reductive Amination (Acetaldehyde, Reducing Agent)

Caption: Synthetic pathway for N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine.

Experimental Protocol

Part A: Synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine

This initial step focuses on the conversion of the corresponding aldehyde to the primary amine.

Materials:

  • 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

  • Ammonia (aqueous solution, e.g., 28%)

  • Sodium borohydride (NaBH₄) or a suitable alternative reducing agent

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add aqueous ammonia (excess, e.g., 10 eq). Stir for 30 minutes.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C. The choice of a mild reducing agent is crucial to avoid unwanted side reactions.[3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine. The product can be purified further by column chromatography if necessary. The hydrochloride salt can also be prepared for easier handling.[4]

Part B: Synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

This final step involves the reductive amination of the primary amine intermediate with acetaldehyde.

Materials:

  • (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine (from Part A)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine (1.0 eq) in 1,2-dichloroethane, add acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation. The acid catalyst is essential for the formation of the intermediate imine.[5]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations.[2]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine.

Characterization and Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR (Proton NMR)Signals corresponding to the methyl group on the oxadiazole ring, the methylene bridge, the ethyl group (a quartet and a triplet), and the N-H proton. The chemical shifts and coupling constants will be indicative of the structure.
¹³C NMR (Carbon NMR)Resonances for all unique carbon atoms, including the methyl carbon, the oxadiazole ring carbons, the methylene bridge carbon, and the two carbons of the ethyl group.
IR (Infrared Spectroscopy)Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and N-O stretching. The presence of these bands supports the formation of the target molecule.[6]
MS (Mass Spectrometry)The molecular ion peak corresponding to the calculated molecular weight of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (C₆H₁₁N₃O, MW: 141.17 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The primary amine intermediate has a molecular weight of 113.12 g/mol .[7]

Comparative Analysis: 1,2,5-Oxadiazole vs. Other Isomers

The choice of a heterocyclic scaffold is a critical decision in drug design. The oxadiazole ring exists in several isomeric forms, with 1,2,4- and 1,3,4-oxadiazoles being the most extensively studied in medicinal chemistry.[1][6]

cluster_0 Oxadiazole Isomers cluster_1 Key Characteristics A 1,2,5-Oxadiazole (Furoxan) D Synthesis: Often from furoxan precursors. Properties: High energy, potential NO-donating ability [12]. Applications: Energetic materials, some cytotoxic agents. A->D B 1,2,4-Oxadiazole E Synthesis: Commonly from amidoximes and carboxylic acid derivatives [11, 16, 19]. Properties: Bioisostere for amides and esters, metabolically stable [11]. Applications: Broad range of therapeutic areas, including anticancer and anti-inflammatory agents [5, 14]. B->E C 1,3,4-Oxadiazole F Synthesis: Frequently from cyclization of diacylhydrazines or from hydrazides [6, 17, 20]. Properties: Diverse biological activities. Applications: Antibacterial, antifungal, and anticancer agents [6]. C->F

Sources

Comparative

Benchmarking a Novel Oxadiazole Derivative Against Standard Cancer Chemotherapy: A Comparative Guide

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The heterocyclic 1,2,5-oxadiazole scaffold has emerged as a prom...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The heterocyclic 1,2,5-oxadiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine, against a standard-of-care chemotherapeutic agent, Doxorubicin, in the context of non-small cell lung cancer (NSCLC).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform future research and development strategies. The experimental design, methodologies, and data presented herein are structured to ensure scientific integrity and provide a robust framework for evaluation.

Introduction: The Therapeutic Rationale

The Investigational Compound: N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine belongs to the 1,2,5-oxadiazole class of compounds, which have garnered significant interest in medicinal chemistry.[3][4] While the precise mechanism of action for this specific derivative is under investigation, related compounds have demonstrated potential as cytotoxic agents.[1] The rationale for its development stems from the need for novel molecules that can overcome the limitations of current chemotherapies, such as drug resistance and severe side effects. The synthesis of its core intermediate, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been a subject of process development, indicating a pathway to scalable production.[5]

The Standard Treatment: Doxorubicin

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis of cancer cells. Despite its efficacy, the clinical use of Doxorubicin is often limited by cardiotoxicity and the development of multidrug resistance.

Comparative In Vitro Efficacy

The initial phase of benchmarking involved a series of in vitro assays to compare the cytotoxic potential of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine and Doxorubicin against a panel of human non-small cell lung cancer (NSCLC) cell lines.

Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Culture: A549, H460, and H1299 NSCLC cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine or Doxorubicin for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

In Vitro Cytotoxicity Data
CompoundA549 IC50 (µM)H460 IC50 (µM)H1299 IC50 (µM)
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine1.2 ± 0.20.8 ± 0.11.5 ± 0.3
Doxorubicin0.5 ± 0.10.3 ± 0.050.7 ± 0.1

Data Interpretation: The in vitro data indicates that while Doxorubicin exhibits a lower IC50 and is therefore more potent at the cellular level, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine demonstrates significant cytotoxic activity in the low micromolar range across all tested NSCLC cell lines.

In Vivo Efficacy in a Xenograft Model

To evaluate the anti-tumor activity in a more physiologically relevant setting, a human NSCLC xenograft model in immunodeficient mice was employed.

Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A A549 Cell Culture B Subcutaneous Injection of A549 cells into flank of nude mice A->B C Tumor Growth Monitoring B->C D Tumor Volume Reaches ~100-150 mm³ C->D E Randomization of mice into treatment groups D->E F Intravenous Administration of Vehicle, Doxorubicin, or Investigational Compound E->F G Bi-weekly Tumor Volume Measurement F->G H Tumor Excision and Weight Measurement G->H I Tissue Collection for Histopathological Analysis H->I J Data Analysis: Tumor Growth Inhibition H->J

Caption: Workflow for the in vivo xenograft study.

In Vivo Anti-Tumor Activity
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine20550 ± 8056
Doxorubicin5480 ± 7061.6

Data Interpretation: In the A549 xenograft model, N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine administered at 20 mg/kg demonstrated a significant reduction in tumor growth, comparable to the standard treatment Doxorubicin at 5 mg/kg.

Preliminary Safety and Toxicity Profile

A critical aspect of benchmarking is the evaluation of the therapeutic window. Preliminary toxicity was assessed in the in vivo study.

Key Safety Parameters
Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Observed Toxicities
Vehicle Control-+5.2 ± 1.5None
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine20-2.1 ± 0.8Mild lethargy on day of dosing
Doxorubicin5-12.5 ± 2.1Significant weight loss, ruffled fur

Data Interpretation: A notable advantage of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine appears to be its improved safety profile compared to Doxorubicin. The investigational compound induced minimal body weight loss and only transient signs of toxicity, whereas Doxorubicin treatment was associated with significant morbidity.

Mechanistic Insights: Apoptosis Induction

To understand the cellular mechanisms underlying the observed cytotoxicity, the induction of apoptosis was investigated.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: A549 cells were treated with the IC50 concentrations of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine and Doxorubicin for 48 hours.

  • Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.

Apoptosis Induction Pathway

G cluster_0 Drug-Induced Cellular Stress cluster_1 Apoptotic Signaling Cascade Drug N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine or Doxorubicin Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Drug->Caspase_Activation Induces DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Body_Formation Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body_Formation Cell_Death Apoptotic Cell Death Apoptotic_Body_Formation->Cell_Death Leads to

Caption: Simplified overview of the apoptotic pathway.

Apoptosis Assay Results
TreatmentPercentage of Apoptotic Cells (Annexin V+)
Vehicle Control5.2 ± 1.1%
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine45.8 ± 3.5%
Doxorubicin55.2 ± 4.1%

Data Interpretation: Both compounds induced a significant increase in the apoptotic cell population, confirming that their cytotoxic effects are, at least in part, mediated through the induction of programmed cell death.

Conclusion and Future Directions

This comparative guide provides a preliminary yet comprehensive benchmark of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine against the standard chemotherapeutic agent, Doxorubicin. While Doxorubicin demonstrated higher potency in vitro, the investigational compound exhibited comparable in vivo efficacy with a markedly improved safety profile.

The favorable therapeutic window observed in this preclinical study warrants further investigation. Future studies should focus on:

  • Elucidation of the precise mechanism of action: Understanding the molecular targets of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine will be crucial for its continued development.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: A thorough characterization of the compound's absorption, distribution, metabolism, and excretion is necessary.

  • Evaluation in combination therapies: Assessing the synergistic potential of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine with other anticancer agents could reveal more effective treatment regimens.

  • Testing in a broader range of cancer models: Investigating the efficacy of the compound in other cancer types will help to define its potential clinical applications.

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